Roxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYJZMMUGWEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |
| Record name | Roxindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043895 | |
| Record name | Roxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112192-04-8 | |
| Record name | Roxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Roxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxindole is an indole-derivative compound initially investigated for schizophrenia, which later demonstrated potent antidepressant and anxiolytic properties. Its complex pharmacodynamic profile is characterized by a multi-target engagement, primarily involving dopamine and serotonin receptor systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its receptor binding affinities, functional activities, and the resultant intracellular signaling cascades. The information is presented through structured data tables and detailed signaling pathway diagrams to facilitate a comprehensive understanding for research and development professionals.
Receptor Binding Profile
This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The affinities of this compound for key human receptors are summarized in Table 1.
| Receptor Subtype | pKᵢ (mean) | Kᵢ (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 9.42 | 0.38 | [1][2][3] |
| 5-HT₁ₙ | 7.05 | 89.13 | [1] |
| 5-HT₁ₒ | 6.00 | 1000 | [1] |
| Dopamine Receptors | |||
| D₂ | 8.55 | 2.82 | [1][2][3] |
| D₃ | 8.93 | 1.17 | [1][2][3] |
| D₄ | 8.23 | 5.89 | [1][2][3] |
Note: pKᵢ is the negative logarithm of the molar Kᵢ value. Kᵢ values are calculated from the reported pKᵢ values.
Pharmacodynamics and Functional Activity
This compound's mechanism of action is not only defined by its binding affinity but also by its functional effect at the receptor. It acts as a partial agonist at several key receptors, meaning it elicits a submaximal response compared to the endogenous full agonist. Additionally, it functions as a potent serotonin reuptake inhibitor.
Dopamine Receptor Activity
At the dopamine D₂ receptor, this compound acts as a partial agonist with a preference for presynaptic autoreceptors.[2][4] This selectivity for autoreceptors leads to a reduction in dopamine synthesis and release, a mechanism initially thought to be beneficial for treating schizophrenia.[5][6] However, its activity at postsynaptic D₂ receptors is weak.[1] In functional assays, it potently blocks dopamine-stimulated [³⁵S]GTPγS binding at human D₂ receptors.[1] At D₃ and D₄ receptors, this compound also behaves as a partial agonist.[1]
Serotonin Receptor Activity
This compound is a high-affinity partial agonist at the 5-HT₁ₐ receptor.[1] This agonism at 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus is a hallmark of many anxiolytic and antidepressant drugs. It also exhibits weak partial agonism at 5-HT₁ₙ and 5-HT₁ₒ receptors.[1] Furthermore, some studies suggest this compound has 5-HT₂ₐ receptor antagonist properties.[7]
Serotonin Reuptake Inhibition
In addition to its direct receptor activity, this compound is a potent inhibitor of the serotonin transporter (SERT), with an IC₅₀ value of 1.4 nM.[2] This action increases the synaptic concentration of serotonin, contributing significantly to its antidepressant effects.[5][8][9]
The functional activity of this compound at various receptors has been determined using [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor stimulation. The results are summarized in Table 2.
| Receptor | Functional Activity | pEC₅₀ | Eₘₐₓ (% of Full Agonist) | Reference |
| Dopamine Receptors | ||||
| D₂ | Weak Partial Agonist / Antagonist | 7.88 | 10.5% (vs. Dopamine) | [1] |
| D₃ | Partial Agonist | 9.23 | 30.0% (vs. Dopamine) | [1] |
| D₄ | Partial Agonist | 7.69 | 35.1% (vs. Dopamine) | [1] |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | Partial Agonist | - | 59.6% (vs. 5-HT) | [1] |
| 5-HT₁ₙ | Weak Partial Agonist | - | 27.1% (vs. 5-HT) | [1] |
| 5-HT₁ₒ | Weak Partial Agonist | - | 13.7% (vs. 5-HT) | [1] |
Note: pEC₅₀ is the negative logarithm of the molar EC₅₀ value, which is the concentration giving 50% of the maximal response. Eₘₐₓ is the maximum observed effect.
Signaling Pathways
The binding of this compound to its target receptors initiates downstream intracellular signaling cascades. The primary pathways are mediated by G-protein coupled receptors (GPCRs), specifically the Gαi/o family.
Dopamine D₂/D₃/D₄ Receptor Signaling
Dopamine D₂, D₃, and D₄ receptors are coupled to the Gαi/o protein. As a partial agonist, this compound's binding to these receptors leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently affects the activity of Protein Kinase A (PKA) and downstream signaling events. The preferential action of this compound at presynaptic D₂ autoreceptors is crucial, as it provides a negative feedback mechanism on dopamine synthesis and release.
Figure 1. this compound's Gαi/o-coupled signaling pathway at D₂/D₃/D₄ receptors.
Serotonin 5-HT₁ₐ Receptor Signaling
Similar to the D₂-like receptors, the 5-HT₁ₐ receptor is also coupled to the Gαi/o protein. As a partial agonist, this compound's binding to 5-HT₁ₐ receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action, particularly at presynaptic autoreceptors in the raphe nuclei, reduces the firing rate of serotonergic neurons, a key mechanism for anxiolytic and antidepressant effects.
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients [hero.epa.gov]
A Technical Examination of Roxindole's Affinity and Functional Activity at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Roxindole's binding affinity and functional activity at human dopamine D2 and D3 receptors. The information is compiled from peer-reviewed pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Receptor Interaction
This compound's interaction with dopamine D2 and D3 receptors has been characterized through in-vitro assays using recombinant human receptors. The data reveals that this compound is a high-affinity ligand at both receptor subtypes, with a notable preference for the D3 receptor.
1.1. Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity. Studies show this compound exhibits high affinity for both human D2 (short isoform) and D3 receptors.
Table 1: this compound Binding Affinity at Human Dopamine Receptors
| Receptor Subtype | pKi Value |
|---|---|
| Dopamine D3 | 8.93 |
| Dopamine D2 (short) | 8.55 |
Data derived from radioligand binding assays using recombinant human receptors.
1.2. Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). For G-protein coupled receptors like the D2 and D3 subtypes, [³⁵S]GTPγS binding assays are commonly employed to measure the extent of G-protein activation upon ligand binding.
This compound demonstrates distinct functional profiles at D2 and D3 receptors. It is significantly more potent and efficacious at the D3 receptor, where it acts as a partial agonist. In contrast, its activity at the D2 receptor is that of a very weak partial agonist, and it can also act as a potent antagonist, blocking dopamine-stimulated activity.
Table 2: this compound Functional Activity at Human Dopamine Receptors
| Receptor Subtype | Parameter | Value | Notes |
|---|---|---|---|
| Dopamine D3 | pEC₅₀ | 9.23 | Potency for stimulating [³⁵S]GTPγS binding. |
| Eₘₐₓ | 30.0% | Efficacy relative to dopamine (100%). Indicates partial agonism. | |
| Dopamine D2 | pEC₅₀ | 7.88 | Potency for stimulating [³⁵S]GTPγS binding. |
| Eₘₐₓ | 10.5% | Efficacy relative to dopamine (100%). Indicates very weak partial agonism. | |
| pKₑ | 9.05 | Antagonist potency against dopamine-stimulated [³⁵S]GTPγS binding. |
Data derived from [³⁵S]GTPγS binding assays using recombinant human receptors.
Experimental Protocols
The quantitative data presented above are derived from two primary types of in-vitro pharmacological assays: radioligand binding assays and [³⁵S]GTPγS functional assays.
2.1. Radioligand Displacement Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Receptor Source : Cell membranes are prepared from a stable cell line (e.g., CHO or HEK cells) that has been genetically engineered to express a high density of the specific human dopamine receptor subtype (D2 or D3).
-
Radioligand : A high-affinity radiolabeled antagonist, such as [³H]spiperone, is used at a fixed concentration, typically at or below its dissociation constant (Kd).
-
Assay Procedure :
-
Incubation : Receptor membranes are incubated in a buffered solution with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium : The mixture is incubated for a sufficient period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes.
-
Quantification : The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.
2.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the accumulation and quantification of this activated state.
-
Reagents : In addition to the receptor membranes and test compound, this assay includes [³⁵S]GTPγS and guanosine diphosphate (GDP).
-
Assay Procedure :
-
Pre-incubation : Receptor membranes are often pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Incubation : The membranes are then incubated with varying concentrations of the agonist (this compound), a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
-
Termination & Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration as described for the binding assay.
-
Quantification : The amount of [³⁵S]GTPγS bound to the G-proteins (which are trapped on the filter with the membranes) is measured by scintillation counting.
-
-
Data Analysis : The data are plotted as radioactivity versus agonist concentration. Non-linear regression is used to determine the EC₅₀ (concentration producing 50% of the maximal effect) and the Eₘₐₓ (maximal effect). The Eₘₐₓ is often expressed as a percentage of the response produced by a reference full agonist, such as dopamine. For antagonist testing, membranes are incubated with a fixed concentration of an agonist (e.g., dopamine), the radiolabel, and varying concentrations of the antagonist (this compound).
Signaling Pathways of D2 and D3 Receptors
Both dopamine D2 and D3 receptors belong to the D2-like family of receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o family of G-proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
-
Mechanism of Action :
-
Agonist Binding : Binding of an agonist (like dopamine or a partial agonist like this compound) to the D2/D3 receptor induces a conformational change.
-
G-Protein Activation : This change facilitates the interaction of the receptor with its cognate Gαi/o protein. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
-
Effector Modulation :
-
The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
The dissociated Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
-
This canonical pathway ultimately results in a reduction of neuronal excitability.
Summary and Conclusion
The available in-vitro data provide a clear pharmacological profile for this compound at dopamine D2 and D3 receptors.
-
High Affinity : this compound binds with high affinity to both D2 and D3 receptors, showing a slight preference for the D3 subtype.
-
Divergent Functional Profile : It functions as a partial agonist at the D3 receptor while acting as a very weak partial agonist and potent antagonist at the D2 receptor.
-
Potency : this compound is over 20-fold more potent in activating D3 receptors compared to D2 receptors.
This distinct profile, characterized by potent D3 partial agonism coupled with D2 antagonism, is fundamental to its mechanism of action and differentiates it from other dopaminergic agents. These characteristics are critical for professionals in drug development and neuroscience research to consider when investigating its therapeutic potential and designing future studies.
The Pharmacological Profile of Roxindole: A Potential Antidepressant for the Future
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Roxindole, a compound initially investigated for schizophrenia, has demonstrated a compelling pharmacological profile that suggests significant potential as a rapid-acting antidepressant. This technical guide provides an in-depth analysis of this compound's mechanism of action, receptor binding affinities, functional activities, and preclinical and clinical evidence supporting its antidepressant effects. Through a detailed examination of its interactions with key dopamine and serotonin receptors, this whitepaper elucidates the multifaceted nature of this compound's pharmacology, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments. The development of novel antidepressants with distinct mechanisms of action and a faster onset of therapeutic effects is a critical unmet need. This compound (EMD-49980) has emerged as a promising candidate due to its unique pharmacological profile, which combines potent activity at dopamine D2-like and serotonin 5-HT1A receptors with an influence on serotonin reuptake. This dual action on both the dopaminergic and serotonergic systems may underlie its observed rapid antidepressant and anxiolytic effects in clinical settings.[1]
Pharmacological Profile
This compound's potential as an antidepressant stems from its complex and nuanced interactions with multiple neurotransmitter systems. Its primary pharmacological characteristics include potent dopamine D2-like receptor agonism, high-affinity 5-HT1A receptor agonism, and inhibition of serotonin reuptake.[1][2][3]
Receptor Binding Affinity
This compound exhibits a high affinity for several key receptors implicated in the pathophysiology of depression. The following table summarizes its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for human recombinant receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Reference |
| Dopamine Receptors | ||
| D₂ (short isoform) | 8.55 | [4] |
| D₃ | 8.93 | [4] |
| D₄ (4-repeat isoform) | 8.23 | [4] |
| Serotonin Receptors | ||
| 5-HT₁A | 9.42 | [4] |
| 5-HT₁B | 6.00 | [4] |
| 5-HT₁D | 7.05 | [4] |
Table 1: Receptor Binding Affinities of this compound.[4]
Functional Activity
This compound's functional activity at these receptors is characterized by partial agonism, which contributes to its modulatory effects on neurotransmission. The table below details its potency (pEC₅₀) and intrinsic efficacy (Emax) in functional assays, such as [³⁵S]GTPγS binding assays.
| Receptor Subtype | Functional Assay | pEC₅₀ | Emax (%) | Reference |
| Dopamine Receptors | [³⁵S]GTPγS Binding | |||
| D₂ | 7.88 | 10.5 (vs. Dopamine) | [4] | |
| D₃ | 9.23 | 30.0 (vs. Dopamine) | [4] | |
| D₄ | 7.69 | 35.1 (vs. Dopamine) | [4] | |
| Serotonin Receptors | [³⁵S]GTPγS Binding | |||
| 5-HT₁A | - | 59.6 (vs. 5-HT) | [4] | |
| 5-HT₁B | - | 27.1 (vs. 5-HT) | [4] | |
| 5-HT₁D | - | 13.7 (vs. 5-HT) | [4] |
Table 2: Functional Activity of this compound.[4]
Notably, this compound displays a more than 20-fold greater potency at D₃ receptors compared to D₂ and D₄ receptors in functional assays.[4] At the D₂ receptor, it acts as a weak partial agonist, which may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5][6] Its potent partial agonism at 5-HT₁A receptors is a key feature shared with some anxiolytic and antidepressant drugs.[1][2][3]
Signaling Pathways and Experimental Workflows
Dopamine D₂/D₃ Receptor Signaling Pathway
This compound's agonism at D₂ and D₃ receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be a key mechanism in modulating neuronal excitability.
Serotonin 5-HT₁A Receptor Signaling Pathway
Similar to its action on dopamine receptors, this compound's agonism at 5-HT₁A receptors, also coupled to Gαi/o proteins, results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This pathway is strongly implicated in the anxiolytic and antidepressant effects of many therapeutic agents.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of this compound for various receptors, a competitive radioligand binding assay is employed. This workflow illustrates the key steps in this experimental protocol.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the affinity (Ki) of this compound for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₁B, 5-HT₁D) receptors.
-
Materials:
-
Cell membranes expressing the human recombinant receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors).
-
This compound hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of this compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assays
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as an agonist at dopamine and serotonin receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state.
-
The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed and the bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximal response (Emax) relative to a full agonist are determined by non-linear regression analysis.
In Vivo Antidepressant-like Activity: Forced Swim Test
-
Objective: To assess the antidepressant-like effects of this compound in rodents.
-
Animals: Male mice or rats.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Animals are administered this compound or a vehicle control at a specified time before the test.
-
Each animal is placed individually into the water-filled cylinder for a 6-minute session.
-
The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the session is recorded.
-
-
Data Analysis: The immobility time of the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Clinical Evidence
An open-label clinical trial involving 12 in-patients with major depressive episodes treated with a fixed daily dose of 15 mg of this compound for 28 days demonstrated its potential antidepressant efficacy. A significant reduction in the Hamilton Depression Rating Scale (HAMD-17) total scores of at least 50% was observed in 8 of the 12 patients after four weeks.[1] The mean reduction in HAMD-17 scores for all patients was 56%.[1] Notably, half of the patients achieved complete psychopathological remission (HAMD-17 score < 8).[1] A remarkable feature of this compound treatment was its rapid onset of action, with seven of the eight responders showing significant improvement within the first two weeks, and four patients becoming nearly asymptomatic within one week.[1]
Conclusion
This compound presents a unique and promising pharmacological profile for the treatment of major depressive disorder. Its multifaceted mechanism of action, characterized by a combination of dopamine D₂/D₃ receptor partial agonism, potent 5-HT₁A receptor partial agonism, and serotonin reuptake inhibition, distinguishes it from currently available antidepressants. The preclinical and preliminary clinical data suggest that this compound may offer a rapid onset of antidepressant effects with a favorable side-effect profile. Further rigorous, double-blind, controlled clinical trials are warranted to fully elucidate the therapeutic potential of this compound as a novel antidepressant. The detailed pharmacological data and experimental methodologies provided in this whitepaper serve as a valuable resource for guiding future research and development efforts in this important area of neuropsychopharmacology.
References
- 1. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and initial development of Roxindole (EMD-49980).
An In-depth Technical Guide to the History and Initial Development of Roxindole (EMD-49980)
Introduction and Developmental History
This compound, with the developmental code name EMD-49980, is a psychoactive compound of the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that this compound produced significant and rapid antidepressant and anxiolytic effects.[3]
This pivotal finding led to a strategic shift in its clinical development, with subsequent research focusing on its potential as a treatment for major depression.[3][5] Further investigations also explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3] Despite these efforts and promising early results in depression, this compound has never been commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole.[6]
Pharmacological Profile
This compound possesses a complex multi-target pharmacology, acting as a potent agonist at dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and antidepressants.
Receptor Binding Affinity
This compound demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for the 5-HT1B receptor.[8]
| Receptor Subtype (human, recombinant) | pKi | Ki (nM) | Reference |
| Dopamine D2 (short isoform) | 8.55 | 2.82 | [1][8] |
| Dopamine D3 | 8.93 | 1.17 | [1][8] |
| Dopamine D4 (4-repeat isoform) | 8.23 | 5.89 | [1][8] |
| Serotonin 5-HT1A | 9.42 | 0.380 | [1][8] |
| Serotonin 5-HT1B | 6.00 | - | [8] |
| Serotonin 5-HT1D | 7.05 | - | [8] |
Functional Activity
Functionally, this compound acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors.[8]
| Receptor/Transporter (human) | Assay | Activity | pEC50 | Emax (% vs. Dopamine/5-HT) | Reference |
| Dopamine D2 | [35S]GTPγS Binding | Weak Partial Agonist | 7.88 | 10.5% | [8] |
| Dopamine D3 | [35S]GTPγS Binding | Partial Agonist | 9.23 | 30.0% | [8] |
| Dopamine D4 | [35S]GTPγS Binding | Partial Agonist | 7.69 | 35.1% | [8] |
| Serotonin 5-HT1A | [35S]GTPγS Binding | Partial Agonist | - | 59.6% | [8] |
| Serotonin Transporter (SERT) | Reuptake Assay | Inhibitor | - | IC50 = 1.4 nM | [1] |
Key Preclinical Studies & Methodologies
A series of preclinical behavioral and biochemical studies in rodents established this compound's unique pharmacological profile, indicating a departure from classical antipsychotics.
Dopaminergic Activity Models
Studies confirmed this compound's efficacy in models sensitive to dopamine antagonism but also highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics.[9]
| Experimental Model | Species | Effect | ED50 (s.c.) | Reference |
| Apomorphine-induced Climbing | Mice | Inhibition | 1.4 mg/kg | [2][4] |
| Apomorphine-induced Stereotypy | Rats | Inhibition | 0.65 mg/kg | [2][4] |
| Conditioned Avoidance Response | Rats | Inhibition | 1.5 mg/kg | [2][4] |
| Haloperidol-induced Catalepsy | Rats | Antagonism | - | [9] |
Experimental Protocols
-
Receptor Binding Assays (Generic Protocol):
-
Source: Membranes from CHO cells stably expressing recombinant human receptor subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]
-
Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for 5-HT1A) were used at concentrations near their Kd values.
-
Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in an appropriate buffer.
-
Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[8]
-
-
[35S]GTPγS Functional Binding Assay:
-
Principle: This assay measures G-protein activation following receptor agonism.
-
Procedure: Cell membranes expressing the receptor of interest were incubated with GDP, varying concentrations of this compound, and [35S]GTPγS.[8]
-
Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS was measured by scintillation counting after filtration.[8]
-
Analysis: Data were analyzed to determine Emax (maximal effect relative to a full agonist like dopamine or serotonin) and EC50 (concentration for 50% of maximal effect) values.[8]
-
-
Apomorphine-Induced Climbing in Mice:
-
Animals: Male Albino Swiss mice were used.[9]
-
Procedure: Mice were pre-treated with this compound (subcutaneous injection). After a set time, they were challenged with apomorphine, a dopamine agonist that induces climbing behavior.
-
Scoring: The climbing behavior was observed and scored by a trained observer blind to the treatment conditions.
-
Endpoint: The ED50, the dose of this compound required to inhibit the climbing response by 50%, was calculated.[2][4]
-
Initial Clinical Development
This compound's clinical journey was marked by a significant redirection based on emergent findings.
Schizophrenia Trials
Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms of the disorder.[3][7]
-
Experimental Protocol (Open-Label Study):
-
Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]
-
Treatment: Patients were treated with this compound for a fixed duration, typically 28 days.[5][7]
-
Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]
-
Assessments: Psychopathological status was evaluated at baseline and at regular intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS). Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]
-
Outcome: The primary outcome was the change in psychiatric rating scale scores from baseline to the end of treatment.
-
Repurposing for Major Depression
The antidepressant effects observed in schizophrenia trials prompted new studies focused on major depression. An open clinical trial involving 12 inpatients with major depression (DSM-III-R criteria) was conducted.[5]
-
Results: After 4 weeks of treatment with 15 mg/day of this compound, 8 out of 12 patients showed a significant response, defined as at least a 50% reduction in their Hamilton Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with several responders improving within the first week of treatment.[5]
Visualizations
This compound's Primary Signaling Interactions
Caption: Primary molecular targets and mechanisms of action for this compound.
Initial Development and Repurposing Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple procedure for synthesis of this compound, a dopamine D2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro binding profile of Roxindole at various receptors.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding and functional profile of Roxindole, a compound with significant interactions at various dopamine and serotonin receptors. The data presented herein is intended to support further research and drug development efforts by providing a detailed summary of its receptor pharmacology.
Quantitative Binding and Functional Data
The following tables summarize the in vitro binding affinities (pKi) and functional potencies (pEC50) and efficacies (Emax) of this compound at key human dopamine and serotonin receptors. The data is compiled from radioligand binding and [³⁵S]GTPγS functional assays.
Table 1: Dopamine Receptor Binding and Functional Profile of this compound
| Receptor | pKi | pEC50 | Emax (%) | Reference Compound |
| Dopamine D2 (short isoform) | 8.55 | 7.88 | 10.5 | Dopamine |
| Dopamine D3 | 8.93 | 9.23 | 30.0 | Dopamine |
| Dopamine D4 (4-repeat isoform) | 8.23 | 7.69 | 35.1 | Dopamine |
pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. pEC50 values represent the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of this compound in functional assays. Higher pEC50 values denote greater potency. Emax values represent the maximal efficacy of this compound relative to the reference agonist (Dopamine = 100%).
Table 2: Serotonin Receptor Binding and Functional Profile of this compound
| Receptor | pKi | pEC50 | Emax (%) | Reference Compound |
| Serotonin 5-HT1A | 9.42 | - | 59.6 | 5-HT |
| Serotonin 5-HT1B | 6.00 | - | 27.1 | 5-HT |
| Serotonin 5-HT1D | 7.05 | - | 13.7 | 5-HT |
pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. Emax values represent the maximal efficacy of this compound relative to the reference agonist (5-HT = 100%). pEC50 data was not available in the cited literature for these receptors.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound's in vitro binding and functional profile.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[1][2][3][4][5] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competitive, unlabeled compound (in this case, this compound).
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) to create a membrane preparation.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out in a specific assay buffer at a defined temperature and for a sufficient duration to reach equilibrium.
-
Non-specific binding is determined by including a high concentration of a known, unlabeled ligand for the receptor in a parallel set of incubations.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Caption: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Functional Assays
[³⁵S]GTPγS binding assays are functional assays used to measure the activation of G-protein coupled receptors (GPCRs).[7][8][9][10][11] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
Assay Protocol:
-
Membrane preparations expressing the receptor of interest are incubated in an assay buffer containing GDP.
-
The test compound (this compound) is added at various concentrations and pre-incubated with the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at a specific temperature for a defined period.
-
Basal activity is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data is analyzed to determine the EC50 and Emax values for the test compound.
Signaling Pathways
The receptors for which this compound shows significant affinity are primarily coupled to the Gαi/o family of G-proteins.[12][13] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14][15][16] Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of other effectors, such as ion channels and various kinases.
Dopamine D2/D3/D4 Receptor Signaling
Caption: Gαi/o-coupled signaling cascade for D2-like receptors.
Serotonin 5-HT1A/1B/1D Receptor Signaling
Caption: Gαi/o-coupled signaling for 5-HT1 receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology [pubmed.ncbi.nlm.nih.gov]
- 11. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Roxindole in Rodent Models
This document provides detailed protocols and application notes for conducting in vivo studies with Roxindole in rodent models. It is intended for researchers, scientists, and drug development professionals investigating the neuropharmacological properties of this compound.
Introduction to this compound
This compound is a psychotropic agent with a complex pharmacological profile. It is primarily recognized as a potent and selective dopamine D2 autoreceptor agonist.[1][2] Its mechanism of action also involves partial agonism at dopamine D3 and D4 receptors, high-affinity partial agonism at serotonin 5-HT1A receptors, and inhibition of serotonin reuptake.[2][3] This multifaceted activity contributes to its potential antipsychotic and antidepressant effects, which have been explored in both preclinical and clinical settings.[2][4] In rodent models, this compound has been shown to modulate locomotor activity, antagonize dopamine agonist-induced behaviors, and produce antidepressant- and anxiolytic-like effects.[1][4][5] Unlike classical antipsychotics, it generally does not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[1][4]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various in vivo studies involving this compound in rodent models.
Table 1: Effective Dosages of this compound in Rodent Models
| Species | Effect Measured | Route | Effective Dose (ED50 or Threshold) | Citation |
| Rat | Decrease in spontaneous motility | s.c. | 0.0625 mg/kg (Threshold) | [1] |
| Rat | Inhibition of apomorphine-induced stereotypy | s.c. | 0.65 mg/kg (ED50) | [1] |
| Rat | Inhibition of conditioned avoidance response | s.c. | 1.5 mg/kg (ED50) | [1] |
| Rat | Partial reversal of reserpine-induced hypomotility | s.c. | 0.25 mg/kg (Threshold) | [1] |
| Rat | Anxiolytic-like effect (Elevated Plus-Maze) | i.p. | 0.1 mg/kg | [5] |
| Mouse | Inhibition of apomorphine-induced climbing | s.c. | 1.4 mg/kg (ED50) | [1] |
| Mouse | Anxiolytic-like effect (Black and White Box) | i.p. | 0.1 mg/kg | [5] |
| Mouse | Induction of hypothermia | - | 1, 3, 10 mg/kg | [6][7] |
s.c. = subcutaneous; i.p. = intraperitoneal; ED50 = half-maximal effective dose.
Table 2: Receptor Binding Affinity and Efficacy of this compound
| Receptor Target | Binding Affinity (pKi) | Functional Activity | Efficacy (Emax) | Citation |
| Dopamine D2 (short) | 8.55 | Weak Partial Agonist / Antagonist | 10.5% | [3] |
| Dopamine D3 | 8.93 | Partial Agonist | 30.0% | [3] |
| Dopamine D4 | 8.23 | Partial Agonist | 35.1% | [3] |
| Serotonin 5-HT1A | 9.42 | Partial Agonist | 59.6% | [3] |
| Serotonin 5-HT1B | 6.00 | Weak Partial Agonist | 27.1% | [3] |
| Serotonin 5-HT1D | 7.05 | Weak Partial Agonist | 13.7% | [3] |
Efficacy is relative to the endogenous ligand (Dopamine or Serotonin = 100%).
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Species: Male Wistar rats, Sprague Dawley rats, and male Albino Swiss mice are commonly used.[4][6][8]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Proper acclimatization to the facility for at least one week is crucial before initiating any experiment.
-
Preparation: this compound mesylate can be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or distilled water. The solution should be prepared fresh on the day of the experiment.
-
Administration Routes:
-
Subcutaneous (s.c.) Injection: This is a common and reliable route for this compound administration.[1] The injection is typically given into the loose skin over the scruff of the neck.[9][10]
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption.[9] The injection should be administered into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.
-
General Guidelines: The volume of administration should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice and rats).[9] Use an appropriate needle size (e.g., 25-27 gauge).
-
A. Locomotor Activity Test
-
Objective: To assess the effect of this compound on spontaneous movement.
-
Protocol:
-
Individually place animals in an open-field arena (e.g., a 40x40 cm box).
-
Allow a habituation period (e.g., 30-60 minutes) before drug administration.
-
Administer this compound or vehicle control.
-
Immediately after injection, place the animal back into the arena.
-
Record locomotor activity using an automated video-tracking system for a set duration (e.g., 60-120 minutes).
-
Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Low doses of this compound are expected to decrease locomotor activity.[4]
-
B. Forced Swim Test (Porsolt Test)
-
Objective: To assess antidepressant-like activity by measuring behavioral despair.[11]
-
Protocol for Rats:
-
Day 1 (Pre-test): Place each rat in a vertical cylinder (40 cm high, 20 cm diameter) filled with 30 cm of water (23-25°C) for a 15-minute session.[11]
-
Day 2 (Test): 24 hours later, administer this compound or vehicle. After a pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (floating passively). This compound has been shown to reduce immobility time.[4]
-
C. Apomorphine-Induced Stereotypy/Climbing
-
Objective: To assess the dopamine receptor antagonist properties of this compound.
-
Protocol:
-
Administer this compound or vehicle control (s.c.).
-
After a pre-treatment period (e.g., 30 minutes), administer a dopamine agonist like apomorphine (e.g., 1-2 mg/kg, s.c.).
-
Observe the animals for stereotyped behaviors (e.g., sniffing, licking, gnawing) or climbing behavior in mice.[1]
-
Score the intensity of the behaviors at regular intervals over 30-60 minutes. This compound is expected to inhibit these behaviors.[1]
-
Visualization of Pathways and Workflows
The following diagram illustrates the main molecular targets of this compound. It acts as a presynaptic D2 autoreceptor agonist, reducing dopamine synthesis and release. It also interacts with postsynaptic dopamine (D3, D4) and serotonin (5-HT1A) receptors and inhibits the serotonin transporter (SERT).
Caption: Simplified signaling pathway for this compound.
This diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of this compound in rodents.
References
- 1. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Roxindole Administration and Dosage for Behavioral Assays in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Roxindole, a compound with a multifaceted pharmacological profile, for use in preclinical behavioral assays in mice. This document includes detailed information on its mechanism of action, recommended administration routes and dosages for various behavioral paradigms, and step-by-step experimental protocols.
Introduction to this compound
This compound (EMD-49980) is a psychopharmacological agent with a unique triple action profile:
-
Dopamine D2 Autoreceptor Agonist: It preferentially acts on presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine. This action leads to a reduction in dopaminergic neurotransmission.
-
Serotonin 5-HT1A Receptor Agonist: It stimulates 5-HT1A receptors, which are implicated in mood and anxiety regulation.
-
Serotonin Reuptake Inhibitor: It blocks the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.
This complex mechanism of action gives this compound the potential to modulate a range of behaviors, making it a compound of interest for studying depression, anxiety, psychosis, and motor function.
Data Presentation: this compound Dosage and Administration in Mice
The following table summarizes the reported dosages of this compound and their effects in various behavioral assays in mice. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular research question.
| Behavioral Assay | Mouse Strain | Administration Route | Dosage Range | Pre-treatment Time | Observed Effects | Citations |
| Locomotor Activity | Albino Swiss | Not Specified | Low doses | Not Specified | Decreased locomotor activity. | [1] |
| Apomorphine-Induced Climbing | Not Specified | Subcutaneous (s.c.) | 1.4 mg/kg (ED50) | Not Specified | Inhibition of climbing behavior. | [1] |
| Forced Swim Test | Albino Swiss | Not Specified | Not Specified | Not Specified | Reduced immobility time, suggesting antidepressant-like effects. | [1] |
| Spontaneous Motility | Not Specified | Subcutaneous (s.c.) | 0.0625 mg/kg (threshold) | Not Specified | Monophasic decrease in spontaneous motility. | [1] |
| Antinociception (Tail-flick test) | Not Specified | Not Specified | 2 - 16 mg/kg | Not Specified | Dose-dependent increase in antinociception. | [2] |
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Behavioral Assays
The following diagram outlines a general experimental workflow for conducting behavioral assays in mice with this compound administration.
Caption: General workflow for this compound behavioral studies.
Experimental Protocols
A. This compound Solution Preparation
This compound is typically dissolved in a vehicle suitable for injection, such as sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent like DMSO or Tween 80 may be necessary, followed by dilution in saline. The final concentration of the solubilizing agent should be kept to a minimum to avoid any behavioral effects of the vehicle itself. It is recommended to prepare fresh solutions on the day of the experiment.
B. Forced Swim Test (FST)
This test is widely used to assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Administer this compound or vehicle at the desired pre-treatment time before the test.
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is typically 6 minutes.
-
Record the entire session for later analysis.
-
After the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
C. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
Procedure:
-
Administer this compound or vehicle at the selected pre-treatment time.
-
Place the mouse on the central platform, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session with a video camera positioned above the maze.
Data Analysis:
-
Key parameters include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
D. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.
-
The floor of the arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer this compound or vehicle at the chosen pre-treatment time.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera and tracking software.
Data Analysis:
-
Locomotor Activity:
-
Total distance traveled.
-
Number of line crossings.
-
-
Anxiety-like Behavior:
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
A decrease in the time spent in the center of the arena is indicative of anxiety-like behavior. A change in total distance traveled can indicate sedative or stimulant effects of the compound.
References
Application Notes and Protocols: Preparation of Roxindole Hydrochloride Solutions for Experimental Use
1. Introduction
Roxindole hydrochloride is a potent and versatile pharmacological agent with a complex mechanism of action, primarily recognized for its effects on dopaminergic and serotonergic systems.[1][2] It functions as a high-affinity agonist at dopamine D2, D3, and D4 receptors, with a preference for presynaptic autoreceptors.[1][3][4] Additionally, this compound is a potent 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][5][6] This dual action has led to its investigation in research settings for conditions such as schizophrenia, depression, and Parkinson's disease.[6][7][8]
These notes provide detailed protocols for the preparation, storage, and handling of this compound hydrochloride solutions to ensure consistency and reliability in experimental applications.
2. Physicochemical and Handling Properties
Proper preparation of this compound hydrochloride solutions begins with an understanding of its fundamental properties and storage requirements.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Synonyms | EMD 38362, EMD 49980 |
| Molecular Formula | C₂₃H₂₇ClN₂O |
| Molecular Weight | 382.93 g/mol |
| CAS Number | 108050-82-4 |
| Appearance | Solid powder |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Concentration | Method / Notes |
| DMSO | < 19.15 mg/mL | Prepare fresh using newly opened solvent for best results.[5][9] |
| Water | 1 mg/mL (2.61 mM) | Requires ultrasonication and heating to 60°C to dissolve.[5] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Temperature | Storage Period | Conditions |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5][9] |
| -20°C | Up to 1 month | Protect from light and store under nitrogen if possible.[5][9] |
3. Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound hydrochloride solutions for various experimental needs.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
-
Pre-analysis: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure all contents are at the bottom.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (MW: 382.93 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 382.93 g/mol )) * 1,000,000 = 261.1 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution at room temperature until the powder is completely dissolved. To enhance solubility, the solution can be gently warmed to 37°C.[9]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store according to the recommendations in Table 3.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the final aqueous experimental buffer or medium to achieve the desired working concentration.
-
Mixing: Ensure thorough mixing by gentle vortexing or inversion.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. It is critical to keep it consistent across all experimental conditions, including vehicle controls, typically well below 0.5%.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Protocol 3: Preparation of Formulations for In Vivo Studies
For in vivo administration, co-solvents are often required to maintain solubility and bioavailability. The following is a common formulation strategy.
-
Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.[5]
-
Select Vehicle: Choose an appropriate vehicle system based on the experimental requirements. Two examples are provided below.
-
Method A (SBE-β-CD Formulation):
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[5]
-
Mix thoroughly until a clear solution is obtained. This yields a final drug concentration of 2.08 mg/mL.[5]
-
-
Method B (Oil-based Formulation):
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.[5]
-
Mix thoroughly until uniform. Note that this may result in a suspension or emulsion.
-
-
-
Sterilization: If the final formulation is an aqueous solution, it can be sterilized by passing it through a 0.22 µm syringe filter before administration.[5]
-
Administration: Administer the formulation via the desired route (e.g., subcutaneous, s.c.), as documented in preclinical studies.[5][10]
4. Diagrams and Workflows
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound HCl solutions.
Mechanism of Action: Key Signaling Pathways
Caption: this compound HCl acts on dopamine and serotonin pathways.
References
- 1. Buy this compound hydrochloride | 108050-82-4 [smolecule.com]
- 2. Buy this compound | 112192-04-8 | >98% [smolecule.com]
- 3. This compound hydrochloride | CAS 108050-82-4 | EMD 49980 | Tocris Bioscience [tocris.com]
- 4. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Roxindole in Forced Swimming Test Protocols: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing Roxindole in forced swimming test (FST) paradigms. This compound, a compound with a unique pharmacological profile, has demonstrated potential as an antidepressant, and the FST is a cornerstone preclinical model for evaluating such properties.
Introduction
This compound is a dopamine D2 autoreceptor agonist that also exhibits potent agonism at serotonin 5-HT1A receptors and inhibits serotonin reuptake. This multifaceted mechanism of action suggests its potential as a novel antidepressant agent. The forced swimming test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, reflecting a more persistent escape-directed behavior. Studies have indicated that this compound effectively reduces immobility time in both rats and mice in the forced swimming test, suggesting its antidepressant-like properties.[1]
Mechanism of Action
This compound's antidepressant effects are believed to be mediated through its combined action on dopaminergic and serotonergic systems.
-
Dopamine D2 Autoreceptor Agonism: By acting as an agonist at presynaptic D2 autoreceptors, this compound is thought to reduce the synthesis and release of dopamine in the synaptic cleft. This action at autoreceptors can lead to a paradoxical increase in postsynaptic dopamine transmission over time, a mechanism shared by some other antidepressant compounds.
-
Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors, particularly postsynaptic receptors in regions like the hippocampus and cortex, is a well-established mechanism for antidepressant and anxiolytic effects.
-
Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin from the synapse, this compound increases the availability of this neurotransmitter, a primary mechanism of action for the widely used selective serotonin reuptake inhibitors (SSRIs).
Data Presentation
| Species | Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Percentage Reduction in Immobility (%) |
| Rat | Vehicle | - | 180 ± 15 | - |
| This compound | 0.5 | 145 ± 12 | ~19% | |
| This compound | 1.0 | 110 ± 10 | ~39% | |
| This compound | 2.0 | 85 ± 8 | ~53% | |
| Mouse | Vehicle | - | 150 ± 10 | - |
| This compound | 1.0 | 120 ± 9 | ~20% | |
| This compound | 2.5 | 95 ± 7 | ~37% | |
| This compound | 5.0 | 70 ± 6 | ~53% |
Data are presented as mean ± SEM (Standard Error of the Mean). The percentage reduction is calculated relative to the vehicle-treated group. These are hypothetical data for illustrative purposes.
Experimental Protocols
The following are detailed protocols for conducting the forced swimming test with this compound in both rats and mice. These protocols are based on standard FST procedures and should be adapted and optimized for specific experimental conditions.
Forced Swimming Test Protocol for Rats
1. Animals:
-
Male Wistar or Sprague-Dawder rats (200-250 g).
-
Group-housed (4-5 per cage) under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimatize animals to the housing facility for at least one week before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (40 cm height, 20 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm. The water depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Doses should be determined based on pilot studies, but a range of 0.5 - 5.0 mg/kg is a reasonable starting point.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This session serves to habituate the animals to the testing procedure and induce a stable baseline of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle. 30-60 minutes post-injection, place the rat back into the same cylinder for a 5-minute test session.
5. Scoring and Data Analysis:
-
Record the entire 5-minute test session using a video camera for later analysis.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.
Forced Swimming Test Protocol for Mice
1. Animals:
-
Male Swiss or C57BL/6 mice (20-25 g).
-
Group-housed under standard laboratory conditions.
-
Acclimatize animals for at least one week before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm.
3. Drug Preparation and Administration:
-
Prepare and administer this compound as described for the rat protocol. A typical dose range to explore in mice would be 1.0 - 10.0 mg/kg, i.p.
4. Experimental Procedure:
-
Unlike the rat protocol, a pre-test session is not always necessary for mice. A single 6-minute test session is common.
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Gently place each mouse into the swim cylinder.
5. Scoring and Data Analysis:
-
The total duration of the test is 6 minutes. Typically, the first 2 minutes are considered an initial exploratory phase, and immobility is scored during the last 4 minutes of the test.[2]
-
Record and score the duration of immobility as described for the rat protocol.
-
Analyze the data using appropriate statistical methods.
Mandatory Visualizations
Caption: Workflow for Forced Swimming Test with this compound.
Caption: Signaling Pathways of this compound's Antidepressant Action.
References
Application Notes: Roxindole in Conditioned Avoidance Response (CAR) Studies
Introduction
Roxindole is a psychopharmacological agent with a complex neurochemical profile, initially investigated for its antipsychotic and antidepressant properties.[1][2] It functions primarily as a dopamine D2/D3/D4 receptor ligand and a serotonin 5-HT1A receptor agonist, while also inhibiting serotonin reuptake.[3][4][5][6] The Conditioned Avoidance Response (CAR) is a behavioral paradigm widely used in preclinical research to screen for antipsychotic-like activity.[7] In this model, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral cue (e.g., a tone). Drugs that selectively reduce this learned avoidance behavior without impairing the animal's ability to escape the aversive stimulus are considered to have potential antipsychotic efficacy.[7][8]
Mechanism of Action of this compound
This compound's effects are mediated by its interactions with multiple neurotransmitter systems. Its antipsychotic potential is primarily linked to its activity at dopamine D2 receptors, a key target for most antipsychotic drugs.[9][10] Concurrently, its high affinity for 5-HT1A receptors as a partial agonist may contribute to a more favorable side-effect profile, characteristic of atypical antipsychotics.[3][11]
This compound's key pharmacological actions include:
-
Dopamine Receptors: It exhibits high affinity for D2, D3, and D4 receptors. It acts as a potent antagonist or weak partial agonist at D2 receptors while demonstrating partial agonism at D3 and D4 receptors.[3][12] This profile suggests a preferential action on presynaptic D2 autoreceptors, which regulate dopamine synthesis and release.[13][14]
-
Serotonin Receptors: It is a high-affinity partial agonist at 5-HT1A receptors.[3][15]
-
Serotonin Reuptake: It also functions as a serotonin reuptake inhibitor.[1][4]
Experimental Protocol: Conditioned Avoidance Response (CAR)
This protocol outlines a typical two-way active avoidance procedure for evaluating the antipsychotic-like effects of this compound in rats.
1. Subjects and Housing
-
Species: Male Wistar rats (250-300g).
-
Housing: Group-housed (3-4 per cage) in a temperature-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the facility for at least one week before the experiment.
2. Apparatus
-
A two-way shuttle box divided into two equal compartments by a wall with a central opening.
-
The floor consists of stainless-steel rods connected to a shock generator.
-
Each compartment is equipped with a light source and a sound generator to serve as the Conditioned Stimulus (CS).
-
Infrared beams or video tracking software are used to automatically record the animal's position and shuttling between compartments.
3. Experimental Procedure
-
Phase 1: Habituation & Training
-
Place each rat in the shuttle box and allow for a 5-minute habituation period.
-
Begin the training session, consisting of 30-50 trials with an average inter-trial interval (ITI) of 60 seconds.
-
Trial Structure:
-
The CS (e.g., a tone and light) is presented for 10 seconds.
-
Avoidance Response: If the rat moves to the opposite compartment within these 10 seconds, the CS is terminated, and no shock is delivered. This is recorded as a successful avoidance.
-
Escape Response: If the rat fails to move, a mild, constant-current footshock (Unconditioned Stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. If the rat moves to the other compartment during the US, both stimuli are terminated. This is recorded as an escape.
-
Escape Failure: If the rat does not move to the other compartment during the US presentation, the trial ends, and an escape failure is recorded.
-
-
Training continues until animals reach a stable performance criterion (e.g., >80% avoidance responses over two consecutive days).
-
-
Phase 2: Drug Testing
-
Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 0.5 mg/kg, 1.5 mg/kg, 5.0 mg/kg).
-
This compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) and administered via subcutaneous (s.c.) injection.
-
Following a 30-60 minute pretreatment period, each rat is placed in the shuttle box and subjected to a test session of 30 trials, identical in structure to the training trials.
-
4. Data Collection and Analysis
-
Primary Measures:
-
Percentage of avoidance responses.
-
Percentage of escape failures.
-
Latency to escape (in seconds).
-
-
Statistical Analysis: Data should be analyzed using a one-way Analysis of Variance (ANOVA) to compare the effects of different this compound doses against the vehicle control group. Post-hoc tests (e.g., Dunnett's or Tukey's) can be used for pairwise comparisons. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.
Data Presentation: Effects of this compound on CAR
The following table summarizes the quantitative data on this compound's effect in the CAR paradigm based on available literature.
| Compound | Dose (ED50) | Route of Administration | Animal Model | Effect on Conditioned Avoidance Response (CAR) | Reference |
| This compound | 1.5 mg/kg | Subcutaneous (s.c.) | Rat | Potent inhibition of CAR, similar to classical and atypical antipsychotics. | [13] |
| Haloperidol | ~0.1 mg/kg | Subcutaneous (s.c.) | Rat | Potent inhibition of CAR (for comparison). | [13] |
| Clozapine | ~5.0 mg/kg | Subcutaneous (s.c.) | Rat | Inhibition of CAR (for comparison). | [13] |
This compound effectively inhibits the conditioned avoidance response in rats with an ED50 of 1.5 mg/kg (s.c.), demonstrating a preclinical profile consistent with that of an antipsychotic agent.[13] The detailed protocol provided here offers a robust framework for researchers to further investigate the behavioral pharmacology of this compound. When conducting such studies, it is critical to assess both avoidance and escape behaviors to distinguish true antipsychotic-like activity from non-specific effects such as sedation or motor impairment. The compound's unique mechanism, combining dopamine D2 antagonism with 5-HT1A agonism, makes it a valuable tool for exploring novel therapeutic strategies in psychiatry.
References
- 1. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitivity of dopamine D2 receptors following long-term treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of dopamine D2 and 5-HT1A receptors in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for assessing Roxindole's inhibition of serotonin reuptake.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxindole (EMD-49,980) is a psychoactive compound with a complex pharmacological profile, initially investigated for schizophrenia and later for its potent antidepressant and anxiolytic effects.[1][2] Its therapeutic potential is attributed to its interactions with multiple neurotransmitter systems, notably its activity as a dopamine D2 autoreceptor agonist, a 5-HT1A receptor agonist, and an inhibitor of serotonin reuptake.[1][3][4] The inhibition of the serotonin transporter (SERT) is a key mechanism of action for many antidepressant drugs, as it increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
This document provides a detailed protocol for assessing the inhibitory activity of this compound on the human serotonin transporter (hSERT) using an in vitro radiolabeled serotonin ([³H]5-HT) uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing hSERT. This "gold standard" assay allows for the quantitative determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Pharmacological Profile of this compound
This compound's interaction with the serotonergic system is multifaceted. It demonstrates high affinity for the 5-HT1A receptor and is also a potent inhibitor of the serotonin transporter (SERT).[2][5]
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound at key serotonergic and dopaminergic targets. This data is essential for understanding its mixed pharmacological profile.
| Target | Parameter | Value | Species | Reference |
| Serotonin Transporter (SERT) | IC50 | 1.4 nM | Not Specified | [2] |
| Human 5-HT1A Receptor | pKi | 9.42 | Human | [2][6] |
| Human 5-HT1B Receptor | pKi | 6.00 | Human | [6] |
| Human 5-HT1D Receptor | pKi | 7.05 | Human | [6] |
| Human Dopamine D2 Receptor | pKi | 8.55 | Human | [2][6] |
| Human Dopamine D3 Receptor | pKi | 8.93 | Human | [2][6] |
| Human Dopamine D4 Receptor | pKi | 8.23 | Human | [2][6] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Signaling Pathway and Mechanism of Inhibition
Serotonin reuptake from the synaptic cleft is a critical process for terminating serotonergic signaling. This process is mediated by the serotonin transporter (SERT) located on the presynaptic neuron membrane. This compound exerts its effect by competitively binding to SERT, which blocks the reabsorption of serotonin and leads to its accumulation in the synapse.
Caption: Mechanism of Serotonin Reuptake and Inhibition by this compound.
Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for the inhibition of the human serotonin transporter (hSERT) expressed in HEK293 cells.
Materials and Reagents
-
Cells: HEK293 cells stably expressing hSERT (e.g., from ATCC or other commercial suppliers).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 50 µg/mL Geneticin).
-
Assay Buffer (KHB): Krebs-HEPES buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.3).
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Inhibitor: Paroxetine or Fluoxetine (for defining non-specific uptake).
-
Scintillation Cocktail: Ultima Gold™ XR or similar.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Equipment: 96-well poly-D-lysine coated plates, cell culture incubator (37°C, 5% CO₂), liquid scintillation counter, multi-channel pipettes.
Experimental Workflow Diagram
Caption: Workflow for the [³H]Serotonin Uptake Inhibition Assay.
Step-by-Step Procedure
1. Cell Culture and Plating: a. Culture hSERT-HEK293 cells in T-75 flasks using the appropriate culture medium. b. Passage cells when they reach 80-90% confluency. c. 24 hours prior to the assay, seed the cells onto poly-D-lysine coated 96-well plates at a density of approximately 30,000 cells per well.
2. Preparation of Solutions: a. Prepare serial dilutions of this compound in KHB buffer. A typical concentration range would be from 1 pM to 10 µM. b. Prepare a solution of [³H]5-HT in KHB at a concentration near its Km value for SERT (typically around 0.1 µM). c. Prepare a high-concentration solution of a known SERT inhibitor (e.g., 100 µM Paroxetine) to determine non-specific uptake.
3. Assay Performance: a. On the day of the experiment, aspirate the culture medium from the 96-well plates. b. Gently wash the cells once with 200 µL of pre-warmed KHB buffer. c. Add 50 µL of the diluted this compound solutions to the appropriate wells. For total uptake control, add 50 µL of KHB. For non-specific uptake control, add 50 µL of the high-concentration Paroxetine solution. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the uptake reaction by adding 50 µL of the [³H]5-HT solution to all wells. f. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake. g. Terminate the reaction by rapidly aspirating the solution from the wells. h. Immediately wash the cells three times with 200 µL of ice-cold KHB buffer to remove extracellular radioligand.
4. Detection: a. Lyse the cells by adding 200 µL of lysis buffer (e.g., 1% SDS) to each well and shaking for 5-10 minutes. b. Transfer the lysate from each well to a scintillation vial (or use a microplate scintillation counter). c. Add 3-4 mL of scintillation cocktail to each vial. d. Measure the radioactivity in each sample using a liquid scintillation counter. The output will be in counts per minute (CPM).
Data Analysis
The goal is to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific [³H]5-HT uptake.
Caption: Logical Flow for IC50 Determination.
1. Calculate Specific Uptake:
- Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
2. Calculate Percent Inhibition:
- For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [ (CPM_this compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific) ])
3. Determine IC50:
- Plot the % Inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).
- The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Dopamine D2 Autoreceptor Function In Vivo Using Roxindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole is a potent and selective agonist for dopamine D2 autoreceptors, which play a crucial role in the feedback regulation of dopaminergic neurotransmission. By activating these presynaptic receptors, this compound effectively reduces the synthesis and release of dopamine. This pharmacological profile makes this compound a valuable tool for investigating the function of D2 autoreceptors in vivo, with implications for understanding the pathophysiology of various neuropsychiatric disorders, including schizophrenia and depression, and for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study D2 autoreceptor function in preclinical animal models.
Pharmacological Profile of this compound
This compound exhibits a complex pharmacological profile, acting as a dopamine D2 autoreceptor agonist, a serotonin 5-HT1A receptor agonist, and a serotonin reuptake inhibitor.[1][2] Its selectivity for presynaptic D2 autoreceptors over postsynaptic D2 receptors is a key feature that allows for the specific investigation of autoreceptor-mediated effects at appropriate doses.[1]
Receptor Binding Affinity and Functional Activity
The following table summarizes the in vitro receptor binding affinities and functional activities of this compound at relevant dopamine and serotonin receptors. This data is crucial for designing and interpreting in vivo experiments.
| Receptor | Parameter | Value | Species | Reference |
| Dopamine D2 | pKi | 8.55 | Human | [3] |
| pEC50 ([³⁵S]GTPγS) | 7.88 | Human | [3] | |
| Emax ([³⁵S]GTPγS) | 10.5% (relative to dopamine) | Human | [3] | |
| Dopamine D3 | pKi | 8.93 | Human | [3] |
| pEC50 ([³⁵S]GTPγS) | 9.23 | Human | [3] | |
| Emax ([³⁵S]GTPγS) | 30.0% (relative to dopamine) | Human | [3] | |
| Dopamine D4 | pKi | 8.23 | Human | [3] |
| pEC50 ([³⁵S]GTPγS) | 7.69 | Human | [3] | |
| Emax ([³⁵S]GTPγS) | 35.1% (relative to dopamine) | Human | [3] | |
| Serotonin 5-HT1A | pKi | 9.42 | Human | [3] |
| Emax ([³⁵S]GTPγS) | 59.6% (relative to 5-HT) | Human | [3] |
In Vivo Experimental Protocols
This section provides detailed protocols for key in vivo experiments to investigate the function of D2 autoreceptors using this compound.
In Vivo Microdialysis for Measuring Dopamine Release
In vivo microdialysis allows for the direct measurement of extracellular dopamine levels in specific brain regions, providing a real-time assessment of the effects of this compound on dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.) or isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Stereotaxic Surgery and Probe Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a microdialysis probe (e.g., CMA 12, 2 mm membrane) into the target brain region (e.g., striatum or nucleus accumbens). Coordinates for the striatum (from bregma): AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from dura.
-
Secure the probe to the skull using dental cement.
-
-
Probe Perfusion and Equilibration:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂) at a constant flow rate of 1-2 µL/min.
-
Allow a 90-120 minute equilibration period to establish a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples every 10-20 minutes.
-
Collect at least three stable baseline samples before drug administration.
-
-
This compound Administration:
-
Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at desired doses (e.g., 0.05, 0.1, 0.5 mg/kg).
-
-
Post-treatment Sample Collection:
-
Continue collecting dialysate samples for at least 120 minutes post-injection.
-
-
Sample Analysis:
-
Analyze dopamine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant changes from baseline and between dose groups.
-
Expected Results: Systemic administration of this compound is expected to cause a dose-dependent decrease in extracellular dopamine levels in the striatum and nucleus accumbens, reflecting the activation of D2 autoreceptors and subsequent inhibition of dopamine release.
In Vivo Single-Unit Electrophysiology of Dopaminergic Neurons
This technique allows for the direct measurement of the firing rate and pattern of individual dopaminergic neurons in response to this compound administration.
Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo electrophysiology experiment.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthesia: Chloral hydrate (400 mg/kg, i.p.) or urethane (1.25 g/kg, i.p.).
-
Surgical Preparation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Perform a craniotomy over the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA). Coordinates for SNc (from bregma): AP -5.3 mm, ML ±1.7 mm.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower a recording microelectrode (e.g., glass micropipette filled with 2M NaCl) into the SNc or VTA.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (1-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.
-
-
Recording:
-
Record the baseline firing rate for at least 5-10 minutes.
-
-
This compound Administration:
-
Administer this compound intravenously (i.v.) for rapid effects or i.p. for a longer duration of action. Suggested doses: 10, 25, 50 µg/kg, i.v.
-
-
Post-treatment Recording:
-
Continuously record the firing rate of the neuron for at least 30 minutes following this compound administration.
-
-
Data Analysis:
-
Use spike sorting software to isolate single-unit activity.
-
Calculate the firing rate (in Hz) in bins (e.g., 1-minute bins).
-
Express the post-treatment firing rate as a percentage of the baseline firing rate.
-
Determine the dose-dependent inhibition of neuronal firing.
-
Expected Results: this compound is expected to produce a dose-dependent inhibition of the firing rate of dopaminergic neurons in the SNc and VTA, consistent with its agonist activity at somatodendritic D2 autoreceptors.
Behavioral Assays
Behavioral assays are essential for assessing the functional consequences of D2 autoreceptor activation by this compound.
Low doses of D2 autoreceptor agonists typically decrease locomotor activity by reducing dopamine release.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Animal Model: Male mice (e.g., C57BL/6) or rats.
-
Habituation: Place the animals in the testing room for at least 60 minutes before the experiment. On the day of testing, habituate the animals to the open-field arena for 30-60 minutes.
-
This compound Administration: Administer this compound (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg, s.c. or i.p.) or vehicle.
-
Testing: Immediately after injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks in 5- or 10-minute intervals. Compare the effects of different doses of this compound to the vehicle control group using ANOVA.
Expected Results: Low doses of this compound are expected to decrease spontaneous locomotor activity.
This compound's ability to antagonize the effects of the non-selective dopamine agonist apomorphine can be used to assess its functional interaction with the dopamine system.
Protocol:
-
Animal Model: Male Wistar rats.
-
Habituation: Acclimatize the rats to the testing cages for at least 30 minutes.
-
This compound Pre-treatment: Administer various doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg, s.c.) 30 minutes before apomorphine.
-
Apomorphine Challenge: Administer a dose of apomorphine known to induce robust stereotypy (e.g., 1.0 mg/kg, s.c.).
-
Behavioral Scoring: Immediately after apomorphine injection, observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) every 5-10 minutes for 60-90 minutes using a standardized rating scale (e.g., 0 = absent, 4 = continuous).
-
Data Analysis: Calculate the total stereotypy score for each animal. Determine the dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50).
Expected Results: this compound is expected to dose-dependently inhibit apomorphine-induced stereotypy, demonstrating its ability to functionally antagonize postsynaptic dopamine receptor activation, likely through its D2 autoreceptor agonist effects reducing endogenous dopamine levels.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on Extracellular Dopamine in the Rat Striatum (In Vivo Microdialysis)
| This compound Dose (mg/kg, s.c.) | n | Baseline DA (pg/µL) | Maximum % Decrease in DA (mean ± SEM) |
| Vehicle | 8 | ||
| 0.05 | 8 | ||
| 0.1 | 8 | ||
| 0.5 | 8 |
Table 2: Effect of this compound on the Firing Rate of Dopaminergic Neurons in the SNc (In Vivo Electrophysiology)
| This compound Dose (µg/kg, i.v.) | n | Baseline Firing Rate (Hz, mean ± SEM) | Maximum % Inhibition of Firing Rate (mean ± SEM) |
| Vehicle | 6 | ||
| 10 | 6 | ||
| 25 | 6 | ||
| 50 | 6 |
Table 3: Effect of this compound on Locomotor Activity in Mice
| This compound Dose (mg/kg, i.p.) | n | Total Distance Traveled (cm, mean ± SEM) in 60 min |
| Vehicle | 10 | |
| 0.05 | 10 | |
| 0.1 | 10 | |
| 0.5 | 10 |
Table 4: Effect of this compound on Apomorphine-Induced Stereotypy in Rats
| This compound Pre-treatment Dose (mg/kg, s.c.) | n | Mean Total Stereotypy Score (mean ± SEM) | % Inhibition |
| Vehicle + Vehicle | 8 | - | |
| Vehicle + Apomorphine (1.0 mg/kg) | 8 | 0 | |
| 0.1 + Apomorphine (1.0 mg/kg) | 8 | ||
| 0.5 + Apomorphine (1.0 mg/kg) | 8 | ||
| 1.0 + Apomorphine (1.0 mg/kg) | 8 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway of D2 autoreceptor activation and the logical relationship of using this compound in experimental models.
Dopamine D2 Autoreceptor Signaling Pathway
Caption: D2 autoreceptor signaling cascade.
Logical Framework for In Vivo Investigation with this compound
Caption: Logic of this compound's in vivo effects.
Conclusion
This compound serves as a critical pharmacological tool for the in vivo investigation of dopamine D2 autoreceptor function. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of D2 autoreceptors in health and disease. Careful consideration of this compound's broader pharmacological profile, particularly its effects on the serotonin system, is essential for the accurate interpretation of experimental outcomes.
References
- 1. Studies on the interaction of this compound with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Roxindole Technical Support Center: Addressing Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Roxindole in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in aqueous buffers.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3] For experimental purposes, it is common to first dissolve this compound in an organic solvent like DMSO to create a stock solution, which can then be diluted into an aqueous buffer.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a co-solvent. Formulations including PEG300, Tween-80, or SBE-β-CD have been used for in vivo studies.
-
Increase the percentage of organic solvent: While it's crucial to minimize the concentration of organic solvents in cell-based assays to avoid toxicity, a slightly higher percentage of DMSO in the final solution might be necessary. It is important to run a vehicle control to account for any effects of the solvent.
-
Gentle heating and sonication: For this compound hydrochloride, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help to dissolve the compound.[4]
-
pH adjustment: As this compound is a weakly basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility. However, the optimal pH will depend on the experimental system.
Q3: What is the difference in solubility between this compound and this compound hydrochloride?
The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[5] For experiments requiring aqueous solutions, using the hydrochloride salt is often recommended.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[2] Aqueous solutions are not recommended for storage for more than one day.[1] For this compound hydrochloride stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[4] To avoid repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous solubility of this compound is exceeded. | - Lower the final concentration of this compound.- Use a co-solvent system (see Experimental Protocols).- Increase the final DMSO concentration (ensure vehicle control is included in the experiment).- Use the more soluble hydrochloride salt of this compound. |
| Cloudiness or haziness in the final solution | Incomplete dissolution or formation of fine precipitates. | - Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.- Filter the final solution through a 0.22 µm filter. |
| Inconsistent experimental results | Instability of this compound in the aqueous buffer. | - Prepare fresh aqueous solutions for each experiment.- Avoid storing aqueous solutions for more than 24 hours.- Protect solutions from light. |
| Difficulty dissolving this compound powder directly in aqueous buffer | This compound has very low intrinsic aqueous solubility. | - Prepare a stock solution in an organic solvent like DMSO first.- Use the hydrochloride salt form for better aqueous solubility. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and its hydrochloride salt. It is important to note that the solubility in aqueous buffers can be highly dependent on the specific buffer composition, pH, and temperature.
| Compound | Solvent/Buffer | Solubility | Notes |
| This compound | DMSO | Soluble | [2][3] |
| This compound hydrochloride | DMSO | <19.15 mg/mL | Heating and sonication can aid dissolution.[4] |
| This compound hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | For in vivo formulation. |
| This compound hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | For in vivo formulation. |
| Ropinirole hydrochloride (similar compound class) | PBS (pH 7.2) | ~10 mg/mL | Provided as a reference for a structurally related compound. Experimental verification for this compound is necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound or this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if needed.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer for Cell Culture
Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in the experiment.
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Vortex the DMSO stock solution briefly.
-
Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration of this compound. It is recommended to add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's primary signaling pathways.
References
- 1. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Roxindole Technical Support Center: A Guide to Identifying and Minimizing Off-Target Effects
Welcome to the Roxindole Technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a dopamine D2 autoreceptor agonist.[1][2] However, it also exhibits a complex pharmacological profile with high affinity for other dopamine and serotonin receptors. This broad receptor activity is a key consideration when designing experiments and interpreting data.
Q2: What are the known on-target and potential off-target activities of this compound?
This compound's primary on-target activity is as an agonist at dopamine D2 autoreceptors. However, it also displays significant activity at other receptors, which can be considered off-target depending on the experimental context. These include:
-
Dopamine Receptors: Agonist activity at D3 and D4 receptors.[3]
-
Serotonin Receptors: Agonist activity at 5-HT1A and potential agonist activity at 5-HT1B receptors. It also acts as an antagonist at 5-HT2A receptors.[3][4]
-
Serotonin Transporter: this compound is also known to inhibit serotonin reuptake.[5]
This polypharmacology means that observed effects in experiments may not be solely due to D2 autoreceptor agonism.
Troubleshooting Guide
Q3: My experimental results with this compound are not what I expected based on its D2 agonist activity. What could be the issue?
Unexpected results could be due to this compound's off-target effects. Consider the following:
-
Dose-Response Relationship: Are you using a concentration of this compound that is selective for D2 autoreceptors? High concentrations are more likely to engage off-targets. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Off-Target Receptor Expression: Does your experimental system (e.g., cell line, tissue) express other receptors that this compound interacts with, such as D3, D4, or serotonin receptors?
-
Serotonin Reuptake Inhibition: Could the inhibition of serotonin reuptake be influencing your results? This is particularly relevant in in vivo studies or in systems with serotonergic signaling.
Q4: How can I confirm that the observed effect of this compound is due to its intended target (on-target) and not an off-target effect?
Several strategies can be employed to validate on-target effects:
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate specific on-target effects from non-specific or off-target effects.
-
Orthogonal Approaches: Use another D2 agonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (D2 receptor). If the effect of this compound is diminished or abolished in the knockdown/knockout cells, it confirms on-target activity.
-
Competitive Binding Assays: Use a selective antagonist for the D2 receptor to see if it can block the effect of this compound.
Q5: What experimental approaches can I use to identify potential off-targets of this compound?
A systematic approach is recommended to identify potential off-targets:
-
Comprehensive Receptor Profiling: Screen this compound against a broad panel of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen panels can provide a comprehensive off-target profile.[6]
-
Kinome Scanning: Although this compound's primary targets are GPCRs, a kinome scan can identify any unexpected interactions with protein kinases.
-
Proteomic Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that physically interact with this compound in a cellular context.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activities.
Data Presentation
Table 1: this compound Binding Affinity (pKi) and Functional Activity (pEC50/Emax) at Dopamine and Serotonin Receptors
| Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Efficacy (Emax %) | Reference |
| Dopamine D2 | 8.55 | 7.88 | 10.5 (partial agonist) | [3] |
| Dopamine D3 | 8.93 | 9.23 | 30.0 (partial agonist) | [3] |
| Dopamine D4 | 8.23 | 7.69 | 35.1 (partial agonist) | [3] |
| Serotonin 5-HT1A | 9.42 | - | 59.6 (partial agonist) | [3] |
| Serotonin 5-HT1B | 6.00 | - | 27.1 (weak partial agonist) | [3] |
| Serotonin 5-HT1D | 7.05 | - | 13.7 (weak partial agonist) | [3] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. Emax is the maximum effect of the drug, expressed as a percentage of the effect of a full agonist.
Experimental Protocols & Visualizations
Identifying On-Target vs. Off-Target Effects
A critical step in validating experimental findings is to distinguish between effects mediated by the intended target and those caused by off-target interactions. The following workflow outlines a general strategy.
References
- 1. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Stability of Roxindole in DMSO and other solvents over time.
Welcome to the technical support center for Roxindole. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.
Stability of this compound in Solution: An Overview
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. While specific, publicly available long-term stability data for this compound in various solvents is limited, this guide provides best practices and general knowledge based on the chemical properties of indole alkaloids and piperidine derivatives, as well as common stability issues encountered with compounds dissolved in DMSO.
Factors that can influence the stability of this compound in solution include the choice of solvent, storage temperature, exposure to light, oxygen, and water content in the solvent.[1][2] Repeated freeze-thaw cycles can also impact the integrity of the compound in solution.[1][2]
Data Presentation: Stability of this compound in DMSO (Illustrative)
The following table provides an illustrative example of how to present quantitative stability data for this compound. The data presented here is hypothetical and intended to serve as a template for researchers to populate with their own experimental findings.
| Solvent | Concentration | Temperature | Time Point | % Remaining (Illustrative) | Observations |
| DMSO | 10 mM | -20°C | 1 Month | 98% | No precipitation |
| DMSO | 10 mM | -20°C | 6 Months | 92% | Slight yellowing |
| DMSO | 10 mM | 4°C | 1 Week | 95% | No visible change |
| DMSO | 10 mM | Room Temp | 24 Hours | 90% | Noticeable yellowing |
| Ethanol | 10 mM | -20°C | 1 Month | 99% | No visible change |
| PBS (pH 7.4) | 1 mM | 4°C | 24 Hours | 85% | Precipitation observed |
Experimental Protocols
To ensure the accuracy of your experiments, it is highly recommended to perform an in-house stability assessment of this compound in your specific solvent and storage conditions. The following is a general protocol for a stability study using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common method for this purpose.[3][4][5][6][7]
Protocol: Assessing the Stability of this compound using HPLC-UV
Objective: To determine the percentage of this compound remaining in a specific solvent over time under defined storage conditions.
Materials:
-
This compound hydrochloride powder
-
High-purity solvent (e.g., HPLC-grade DMSO, Ethanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable buffer)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound hydrochloride powder.
-
Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 10 mM).
-
Ensure the solution is thoroughly mixed and homogenous.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Aliquot the remaining stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Allow the aliquot to come to room temperature.
-
Prepare a diluted sample for HPLC analysis as in step 2.
-
Inject the sample and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100%
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Mandatory Visualizations
This compound Signaling Pathways
This compound is known to exert its effects primarily through the dopamine D2-like receptors and the serotonin 5-HT1A receptor.[8][9][10][11][12] The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: Dopamine D2 Receptor Signaling Pathway for this compound.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway for this compound.
Experimental Workflow
The following diagram outlines a general workflow for conducting a stability study of this compound.
Caption: General workflow for a this compound stability study.
Troubleshooting and FAQs
Q1: My this compound solution has turned yellow. Is it still usable?
A1: A color change, such as yellowing, often indicates degradation of the compound. While a slight color change may not significantly impact the compound's activity in all cases, it is a sign of instability. It is recommended to prepare a fresh solution and to store stock solutions at -20°C or -80°C in small, single-use aliquots, protected from light. For critical experiments, it is best to use a fresh, colorless solution.
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to several factors, including the compound's solubility limit in the solvent at lower temperatures or the absorption of water by DMSO, which can reduce solubility.[1] You can try to redissolve the compound by gentle warming (e.g., to 37°C) and vortexing or sonication. However, if the precipitate does not redissolve, it is best to prepare a fresh solution. To prevent this, ensure you are using anhydrous DMSO and consider storing at a concentration well below the solubility limit.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: The stability of compounds to repeated freeze-thaw cycles is highly variable.[1][2] Each cycle can introduce moisture and potentially lead to degradation. To minimize this, it is strongly recommended to aliquot your stock solution into single-use volumes. If you must perform freeze-thaw cycles, it is advisable to conduct a small-scale experiment to determine the impact on your specific this compound concentration and solvent.
Q4: What is the best solvent for long-term storage of this compound?
A4: While DMSO is a common solvent for preparing stock solutions, its hygroscopic nature can lead to the presence of water, which may accelerate degradation.[1] For long-term storage, anhydrous DMSO is recommended. Alternatively, ethanol may offer better stability for some compounds. The optimal solvent should be determined empirically. For aqueous buffers like PBS, solutions are generally much less stable and should be prepared fresh before each experiment.
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, it is crucial to use a freshly prepared formulation on the day of the experiment. If a stock solution in an organic solvent like DMSO is used to prepare the final formulation, the amount of DMSO should be minimized to avoid toxicity to the animal model. The final formulation should be a clear solution or a uniform suspension, depending on the route of administration.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation and stability studies to ensure the quality and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Involvement of dopamine D2 and 5-HT1A receptors in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of dopamine D2 receptors following long-term treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxindole and Catalepsy Induction: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for Roxindole to induce catalepsy, particularly at high doses. Our aim is to equip researchers with the necessary information to design, execute, and interpret experiments investigating the extrapyramidal side effect profile of this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce catalepsy at high doses?
A1: Preclinical studies in both rats and mice have consistently shown that this compound, when administered alone, does not induce catalepsy, even at high doses.[1] This is a significant point of differentiation from typical antipsychotic drugs, which are known to cause catalepsy through dopamine D2 receptor antagonism.
Q2: What is the mechanism behind the low risk of catalepsy with this compound?
A2: this compound exhibits a unique pharmacological profile as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist.[2] Catalepsy is primarily associated with the blockade of postsynaptic dopamine D2 receptors in the striatum. As an agonist at these receptors, this compound's mechanism of action is contrary to that which typically induces catalepsy. Furthermore, its 5-HT1A receptor agonism may also contribute to a lower risk of extrapyramidal side effects.
Q3: Can this compound affect catalepsy induced by other compounds?
A3: Yes. Studies have demonstrated that this compound can antagonize, or reduce, the catalepsy induced by typical antipsychotic drugs like haloperidol, spiperone, and fluphenazine.[1] This anti-cataleptic effect further underscores its distinct pharmacological profile compared to classic neuroleptics.
Q4: Are there any conflicting data regarding this compound and catalepsy?
A4: The current body of preclinical literature is consistent in its finding that this compound does not induce catalepsy. No significant conflicting data has been identified in the reviewed studies.
Troubleshooting Guide for Experimental Studies
| Issue | Potential Cause | Recommended Action |
| Unexpected cataleptic-like behavior observed in animals treated with this compound. | 1. Confounding factors: The observed behavior may not be true catalepsy. Other sedative or motor-impairing effects could be misinterpreted. 2. Animal health: Underlying health issues in the experimental animals could manifest as motor abnormalities. 3. Dosing error: An incorrect dose or formulation may have been administered. | 1. Confirm catalepsy: Utilize a standardized scoring method (e.g., bar test, grid test) to quantitatively assess the behavior. Compare with a positive control (e.g., haloperidol) to confirm the phenotype. 2. Health check: Ensure all animals are healthy and free from conditions that could affect motor function. 3. Verify dose and formulation: Double-check all calculations, compound concentrations, and vehicle preparation. |
| Variability in catalepsy measurements in the positive control group (e.g., haloperidol). | 1. Inconsistent testing procedure: Minor variations in how the catalepsy test is performed can lead to significant variability. 2. Acclimatization: Insufficient acclimatization of the animals to the testing environment can cause stress and affect motor behavior. 3. Circadian rhythm: The time of day when testing is conducted can influence drug metabolism and behavioral responses. | 1. Standardize protocol: Ensure all researchers are following the exact same protocol for inducing and measuring catalepsy. Utilize a clear scoring rubric. 2. Proper acclimatization: Allow animals sufficient time to acclimate to the testing room and apparatus before the experiment begins. 3. Consistent timing: Conduct all experiments at the same time of day to minimize variability due to circadian rhythms. |
| Difficulty in observing the antagonistic effect of this compound on haloperidol-induced catalepsy. | 1. Timing of administration: The pre-treatment time with this compound before the administration of the cataleptogenic agent is crucial. 2. Dose selection: The doses of both this compound and the cataleptogenic agent must be appropriately chosen to observe an interaction. | 1. Optimize pre-treatment time: Based on the pharmacokinetic profile of this compound, select a pre-treatment time that ensures adequate receptor engagement when the cataleptogenic agent is administered. A typical pre-treatment time is 30-60 minutes. 2. Dose-response study: Conduct a dose-response study for both compounds to identify the optimal dose range for observing the antagonistic effect. |
Data Presentation
The following table summarizes the findings on this compound's effect on catalepsy from preclinical studies. As this compound does not induce catalepsy, the data reflects its lack of cataleptogenic activity and its ability to antagonize catalepsy induced by a typical antipsychotic, haloperidol.
| Compound | Dose Range (mg/kg, s.c.) | Animal Model | Catalepsy Induction (Mean Score/Time) | Antagonism of Haloperidol-Induced Catalepsy | Reference |
| This compound | 0.0625 - 1.5 | Rat, Mouse | No catalepsy observed | Not Assessed in this study | [1] |
| Haloperidol | 0.5 - 2.0 | Rat, Mouse | Dose-dependent increase in catalepsy | N/A | [3][4] |
| This compound + Haloperidol | (this compound doses not specified) + (Haloperidol doses not specified) | Rat, Mouse | Significant reduction in haloperidol-induced catalepsy | Demonstrated | [1] |
Note: The table is a qualitative summary based on the available literature. Specific quantitative dose-response data for the lack of catalepsy with this compound is not presented in a tabular format in the reviewed studies.
Experimental Protocols
Assessment of Catalepsy in Rodents (Bar Test)
This protocol is a standard method for assessing catalepsy in rats or mice.
1. Apparatus:
-
A horizontal wooden or metal bar, approximately 1 cm in diameter, is fixed at a height of 9 cm above a flat surface.
2. Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or a vehicle control subcutaneously (s.c.) or intraperitoneally (i.p.). For antagonism studies, administer this compound 30-60 minutes prior to the administration of a cataleptogenic agent (e.g., haloperidol).
-
Testing: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measurement: Start a stopwatch immediately. Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture on the surface. This is the descent latency.
-
Cut-off Time: A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
3. Scoring:
-
The descent latency in seconds is used as the measure of catalepsy. Longer latencies indicate a greater degree of catalepsy.
Assessment of Catalepsy in Rodents (Grid Test)
This is an alternative method to the bar test for assessing catalepsy.
1. Apparatus:
-
A wire mesh grid (e.g., 1 cm squares) is placed vertically.
2. Procedure:
-
Acclimatization and Drug Administration: Follow the same procedures as for the bar test.
-
Testing: At specified time points, gently place the animal on the vertical grid.
-
Measurement: Observe the animal's posture and movement. A cataleptic animal will remain immobile in an awkward posture for an extended period. The time the animal remains in this cataleptic state is measured.
3. Scoring:
-
A scoring system can be used based on the time the animal remains immobile in an unnatural posture.
Mandatory Visualizations
Dopamine D2 Receptor Signaling and Catalepsy
References
- 1. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Controlling for Roxindole's effects on 5-HT systems in dopamine studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the dopaminergic effects of Roxindole while controlling for its influence on serotonergic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound when investigating the dopamine system?
When studying this compound's effects on the dopamine system, the primary "off-target" consideration is its significant activity at serotonin 5-HT1A receptors.[1][2] this compound is a high-affinity partial agonist at 5-HT1A receptors.[1] This agonism can independently modulate neuronal activity and behavior, potentially confounding the interpretation of results intended to be specific to this compound's action on dopamine D2/D3 receptors.[1][3] Therefore, it is crucial to experimentally control for this serotonergic activity.
Q2: How can I experimentally isolate this compound's dopaminergic effects from its serotonergic effects?
To isolate the dopaminergic effects, a common and effective strategy is to block the 5-HT1A receptors using a selective antagonist before administering this compound. The selective 5-HT1A antagonist WAY-100,635 is frequently used for this purpose.[1]
A typical experimental design would include four distinct groups:
-
Vehicle Control: To establish a baseline.
-
This compound Only: To observe the compound's combined dopaminergic and serotonergic effects.
-
5-HT1A Antagonist Only (e.g., WAY-100,635): To control for any independent effects of the antagonist itself.
-
5-HT1A Antagonist + this compound: To observe the effects of this compound when its action on 5-HT1A receptors is blocked, thereby isolating its effects on the dopamine system.
By comparing the results from the "this compound Only" group to the "5-HT1A Antagonist + this compound" group, researchers can deduce the contribution of the 5-HT1A system to this compound's overall pharmacological profile.
Caption: Experimental workflow for isolating this compound's dopaminergic effects.
Troubleshooting Guides
Issue: My behavioral or neurochemical results with this compound are inconsistent with known dopamine D2/D3 agonism.
This may be due to the confounding influence of 5-HT1A receptor activation. This compound is a potent dopamine D2 autoreceptor agonist, which typically decreases locomotor activity at low doses.[2][4] However, its 5-HT1A partial agonism can also modulate motor activity and other behaviors.[2][5]
Troubleshooting Steps:
-
Review Receptor Binding Profile: First, confirm that your expected outcomes are aligned with this compound's known affinities and functional activities (see data table below).
-
Implement Antagonist Control: Pre-treat subjects with a selective 5-HT1A antagonist like WAY-100,635.[1] If the "inconsistent" results are attenuated or disappear in the pre-treated group, it strongly suggests the involvement of the 5-HT1A system.
-
Dose-Response Analysis: Conduct a dose-response study for both this compound and the 5-HT1A antagonist to ensure you are using optimal concentrations to achieve the desired receptor occupancy and blockade.
Caption: Logical diagram of this compound's dual receptor action and antagonist intervention.
Data & Protocols
This compound Receptor Binding & Functional Activity
This compound exhibits high affinity for several dopamine and serotonin receptor subtypes. The following table summarizes its binding affinities (pKi) and functional potencies (pEC50) at key human receptors.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Potency (pEC50) | Efficacy (Emax) vs. Native Agonist |
| hDopamine D2 (short) | 8.55[1] | Weak Partial Agonist / Antagonist[1] | 7.88[1] | 10.5% (vs. Dopamine)[1] |
| hDopamine D3 | 8.93[1] | Partial Agonist[1] | 9.23[1] | 30.0% (vs. Dopamine)[1] |
| hDopamine D4 | 8.23[1] | Partial Agonist[1] | 7.69[1] | 35.1% (vs. Dopamine)[1] |
| hSerotonin 5-HT1A | 9.42[1] | Partial Agonist[1] | - | 59.6% (vs. 5-HT)[1] |
| hSerotonin 5-HT1B | 6.00[1] | Weak Partial Agonist[1] | - | 27.1% (vs. 5-HT)[1] |
| hSerotonin 5-HT1D | 7.05[1] | Weak Partial Agonist[1] | - | 13.7% (vs. 5-HT)[1] |
Data compiled from studies on recombinant human receptors.[1]
Experimental Protocol: In Vivo Microdialysis with 5-HT1A Antagonism
This protocol outlines a procedure to measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., striatum) while controlling for its 5-HT1A activity.
Objective: To determine if this compound's effect on dopamine release is mediated exclusively by dopamine receptors.
Materials:
-
This compound
-
WAY-100,635 (or other selective 5-HT1A antagonist)
-
Vehicle (e.g., saline)
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
HPLC system for neurotransmitter analysis
-
Animal subjects (e.g., rats)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow for a post-surgical recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF). Allow the system to stabilize and collect baseline samples to determine basal dopamine levels.
-
Drug Administration (Four Groups):
-
Group 1 (Vehicle): Administer vehicle (e.g., intraperitoneally, i.p.).
-
Group 2 (this compound): Administer this compound at the desired dose (e.g., 0.1 mg/kg, s.c.).
-
Group 3 (Antagonist Control): Administer WAY-100,635 (e.g., 0.4 mg/kg, i.p.).[6]
-
Group 4 (Combination): Administer WAY-100,635[6]. After a pre-treatment period (e.g., 20-30 minutes), administer this compound.
-
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for a set period post-injection (e.g., 2-3 hours).
-
Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Data Interpretation: Express the results as a percentage change from the baseline dopamine levels. Compare the dopamine response curve in the this compound-only group to the combination group. If this compound's effect on dopamine is significantly different in the presence of the 5-HT1A antagonist, it indicates a serotonergic influence on its mechanism of action.
Caption: Key steps in a microdialysis protocol to control for 5-HT1A effects.
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of dopamine D2 and 5-HT1A receptors in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for achieving selective D2 autoreceptor activation with Roxindole.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for achieving selective dopamine D2 autoreceptor activation with Roxindole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key reference data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a truly selective D2 autoreceptor agonist?
A1: While often described as a selective D2 autoreceptor agonist, this compound possesses a complex pharmacological profile. It exhibits high affinity for D2, D3, and 5-HT1A receptors, acting as a partial agonist at these sites.[1] It also functions as a serotonin reuptake inhibitor.[2][3][4] This lack of absolute selectivity is a critical consideration in experimental design and data interpretation.
Q2: What are the primary off-target effects I should be aware of when using this compound?
A2: The most significant off-target activities are its potent partial agonism at 5-HT1A receptors and its moderate affinity for D3 and D4 receptors.[1] These actions can influence experimental outcomes, particularly in behavioral and neurochemical assays, and may contribute to its antidepressant-like effects.[1][3]
Q3: Why does this compound show antipsychotic-like effects in some models but has antidepressant effects in clinical trials?
A3: Its antipsychotic-like properties, such as inhibiting apomorphine-induced behaviors, are attributed to its D2 receptor activity.[2] However, its potential antidepressant effects are likely mediated by a combination of D3 receptor and 5-HT1A receptor activation, along with serotonin reuptake inhibition.[1][3]
Q4: Can this compound induce postsynaptic D2 receptor-mediated effects like stereotypy?
A4: Unlike full agonists such as apomorphine, this compound has very weak efficacy at postsynaptic D2 receptors and typically does not induce stereotyped behaviors on its own.[1][2] This functional selectivity for presynaptic versus postsynaptic D2 receptors is a key feature of the compound. However, in animals sensitized with neuroleptics like haloperidol, some weak stereotypies may be observed.[5]
Troubleshooting Guide
Problem 1: My experimental results are inconsistent with pure D2 autoreceptor activation (e.g., unexpected changes in locomotion or serotonin levels).
-
Possible Cause: Interference from this compound's activity at 5-HT1A or D3 receptors. This compound is a potent 5-HT1A partial agonist.[1]
-
Troubleshooting Steps:
-
Pharmacological Blockade: Pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635) or a D3-preferring antagonist to isolate the D2-mediated effects.[1]
-
Dose-Response Analysis: Conduct a full dose-response study. D2 autoreceptor-mediated effects (e.g., decreased locomotion) typically occur at lower doses, while off-target effects may appear at higher concentrations.[2][6]
-
Alternative Agonist: Use a different D2/D3 agonist with a different selectivity profile (e.g., quinpirole) as a comparator to help dissect the pharmacology.[1]
-
Problem 2: I am not observing the expected decrease in dopamine release in my in vivo microdialysis experiment.
-
Possible Cause: Suboptimal dose, poor brain penetration, or rapid metabolism of this compound. Another cause could be desensitization of D2 autoreceptors after prolonged treatment.[5]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and the solution is freshly prepared.
-
Route of Administration: The route of administration (e.g., s.c., i.p.) can significantly impact bioavailability. Subcutaneous (s.c.) injection has been shown to be effective in rodent models.[2]
-
Dose Confirmation: Confirm that the dose used is sufficient to engage D2 autoreceptors. A threshold dose of 0.0625 mg/kg (s.c.) has been shown to decrease motility in rats, indicating autoreceptor activation.[2]
-
Time Course Study: Sample at multiple time points post-administration to capture the peak effect, as the pharmacokinetic profile may vary between species and experimental conditions.
-
Receptor Sensitivity Check: Long-term treatment with this compound has been shown not to induce desensitization of presynaptic D2 receptors in specific models, but this should be considered.[5]
-
Problem 3: I am struggling to differentiate between presynaptic (autoreceptor) and postsynaptic D2 receptor effects.
-
Possible Cause: The experimental model does not adequately separate these two receptor populations.
-
Troubleshooting Steps:
-
Behavioral Models: Utilize behavioral paradigms that are differentially sensitive to pre- and postsynaptic D2 receptor activation. For example, low doses of D2 agonists typically suppress locomotion (an autoreceptor-mediated effect), while high doses induce stereotypy (a postsynaptic effect). This compound effectively suppresses locomotion without inducing stereotypy, indicating its autoreceptor selectivity.[2][6]
-
Lesion Studies: In animal models, lesioning the postsynaptic neurons (e.g., with kainic acid) while preserving the presynaptic dopamine terminals can help isolate autoreceptor function.
-
Ex Vivo Autoradiography: Use quantitative autoradiography with a D2-selective radioligand in brain slices to measure receptor occupancy at a neuroanatomical level.
-
In Vitro Functional Assays: Employ cell lines expressing only the D2 receptor short isoform (D2S), which is predominantly associated with autoreceptor function, to study downstream signaling without interference from postsynaptic D2 long (D2L) isoforms.[7]
-
Reference Data
Table 1: Receptor Binding Affinities and Functional Efficacies of this compound
| Receptor Target | Binding Affinity (pKi) | Functional Assay Type | Potency (pEC50) | Efficacy (Emax) vs. Endogenous Ligand | Reference |
| Dopamine D2 (short) | 8.55 | [35S]GTPγS Binding | 7.88 | 10.5% (vs. Dopamine) | [1] |
| Dopamine D3 | 8.93 | [35S]GTPγS Binding | 9.23 | 30.0% (vs. Dopamine) | [1] |
| Dopamine D4 (4-repeat) | 8.23 | [35S]GTPγS Binding | 7.69 | 35.1% (vs. Dopamine) | [1] |
| Serotonin 5-HT1A | 9.42 | [35S]GTPγS Binding | - | 59.6% (vs. 5-HT) | [1] |
| Serotonin 5-HT1B | 6.00 | [35S]GTPγS Binding | - | 27.1% (vs. 5-HT) | [1] |
| Serotonin 5-HT1D | 7.05 | [35S]GTPγS Binding | - | 13.7% (vs. 5-HT) | [1] |
Table 2: In Vivo Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Effect | ED50 / Threshold Dose (s.c.) | Reference |
| Apomorphine-Induced Climbing | Mice | Inhibition | 1.4 mg/kg | [2] |
| Apomorphine-Induced Stereotypy | Rats | Inhibition | 0.65 mg/kg | [2] |
| Conditioned Avoidance Response | Rats | Inhibition | 1.5 mg/kg | [2] |
| Spontaneous Motility | Rats | Monophasic Decrease | 0.0625 mg/kg | [2] |
| Reserpine-Induced Hypomotility | Rats | Partial Reversal | 0.25 mg/kg | [2] |
Key Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2, D3, or 5-HT1A receptors.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
This compound and reference agonist (Dopamine or 5-HT) at various concentrations.
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
Scintillation vials and cocktail.
Methodology:
-
Prepare cell membranes and determine protein concentration via a Bradford or BCA assay.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of GDP, 10 µL of varying concentrations of this compound or reference agonist, and 10 µL of [³⁵S]GTPγS.
-
Initiate the reaction by adding 20 µL of cell membrane suspension (typically 5-10 µg protein/well).
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Analyze data using non-linear regression to determine pEC50 and Emax values.
Protocol 2: In Vivo Assessment of D2 Autoreceptor Function (Locomotor Activity)
This protocol assesses D2 autoreceptor activation by measuring the suppression of spontaneous locomotor activity in rodents.
Materials:
-
Male Wistar rats (200-250g).
-
Open-field activity chambers equipped with infrared beams.
-
This compound solution in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Vehicle control.
-
D2 antagonist (e.g., sulpiride) for blockade studies.
Methodology:
-
Habituate rats to the activity chambers for 60 minutes one day prior to the experiment.
-
On the test day, allow rats to acclimatize to the chambers for 30-60 minutes to establish a stable baseline of activity.
-
Administer this compound (e.g., 0.0625 - 1.0 mg/kg, s.c.) or vehicle. For blockade experiments, administer the antagonist (e.g., sulpiride 50 mg/kg, i.p.) 30 minutes prior to this compound.
-
Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for at least 90-120 minutes.
-
Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) and calculating the total activity post-injection.
-
Compare the activity of this compound-treated groups to the vehicle control group. A significant decrease in locomotion at lower doses is indicative of D2 autoreceptor activation.[2]
Visualizations
Caption: D2 autoreceptor signaling pathway activated by this compound.
Caption: Receptor selectivity profile of this compound.
Caption: Workflow for validating D2 autoreceptor effects.
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of dopamine D2 receptors following long-term treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding neurotoxic metabolite formation from Roxindole in vivo.
Roxindole In Vivo Research Technical Support Center
Welcome to the technical support center for researchers utilizing this compound in in vivo experimental models. This resource provides essential information, troubleshooting guides, and detailed protocols to ensure the accurate interpretation of experimental results and to address concerns regarding potential metabolite formation.
Frequently Asked Questions (FAQs)
Q1: Does this compound produce neurotoxic metabolites in vivo?
A1: Current scientific evidence indicates that this compound does not form MPTP-like neurotoxic pyridinium metabolites in vivo. A key comparative study investigated this specific possibility and concluded that, unlike MPTP, this compound does not act as a substrate for monoamine oxidases (MAO) from human, monkey, or mouse brain tissue. Consequently, the putative neurotoxic oxidation product (ROX+) was not detected in the striatum of mice even after administration of high doses of this compound. The study suggests that the formation of such neurotoxic metabolites is highly unlikely[1].
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a psychotropic agent with a complex pharmacological profile. It acts as a potent and selective agonist for dopamine D2, D3, and D4 autoreceptors[2][3]. Additionally, it functions as a 5-HT1A receptor agonist and a serotonin reuptake inhibitor[2][4][5][6]. Its profile resembles some atypical antipsychotics and antidepressants, but it notably does not induce catalepsy, a side effect associated with classical neuroleptics[2][7].
Q3: What are the general pathways for drug metabolism in the liver?
A3: Drug metabolism primarily occurs in the liver and is divided into Phase I and Phase II reactions. Phase I reactions, catalyzed mainly by the Cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups (e.g., -OH, -NH2, -SH) through processes like oxidation, reduction, and hydrolysis[8][9]. These modified compounds can then enter Phase II, where they are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion[8].
Q4: Which Cytochrome P450 (CYP) enzymes are most commonly involved in the metabolism of psychotropic drugs?
A4: The CYP3A4 enzyme is the most prevalent and is responsible for the metabolism of over 50% of commonly prescribed drugs, including many antipsychotics, antidepressants, and anxiolytics[10]. Other critical enzymes in this class include CYP2D6, CYP1A2, and CYP2C19, which also metabolize a wide range of psychotropic medications[9][11]. Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug response and metabolism[10][12].
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected adverse behavioral effects or toxicity in animal models. | 1. Incorrect Dosing: this compound has a potent, dose-dependent effect on locomotor activity[2][7]. High doses may lead to unexpected behavioral outcomes not related to neurotoxic metabolites. 2. Off-Target Pharmacological Effects: The compound interacts with multiple receptor systems (Dopamine, Serotonin)[3][6]. The observed effects may be a result of its complex pharmacology. 3. Vehicle Toxicity: The vehicle used for drug administration may have its own toxic effects. | 1. Review Dosing Regimen: Compare your dosage with published studies. Perform a dose-response study to establish the therapeutic window in your model. 2. Pharmacological Antagonism: Use selective antagonists for dopamine D2 or 5-HT1A receptors to dissect which pharmacological pathway is responsible for the observed effects. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. |
| High variability in experimental results between animals. | 1. Metabolic Differences: Inter-individual differences in the expression of metabolic enzymes (e.g., CYP P450s) can alter the pharmacokinetics of this compound[12]. 2. Animal Model: The strain, age, and health status of the animals can significantly impact drug metabolism and response. | 1. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound at key time points to assess pharmacokinetic variability. 2. Standardize Animal Model: Ensure consistency in the animal model used. If variability persists, consider using a larger sample size to achieve statistical power. |
| No detectable parent compound in brain tissue post-administration. | 1. Rapid Metabolism: The compound may be rapidly metabolized in the liver before it can reach the central nervous system in sufficient concentrations. 2. Blood-Brain Barrier (BBB) Penetration: Although this compound is CNS-active, experimental conditions could potentially alter BBB integrity or transport. 3. Incorrect Sample Handling: Degradation of the compound during tissue collection, storage, or processing. | 1. In Vitro Metabolic Stability: Perform an in vitro assay with liver microsomes to determine the metabolic stability of this compound. This can predict its in vivo clearance rate. 2. PK/PD Studies: Conduct a full pharmacokinetic study, measuring concentrations in both plasma and brain tissue over time to determine the brain-to-plasma ratio. 3. Review Protocols: Ensure that tissue samples are flash-frozen immediately after collection and that extraction protocols are optimized for this compound. |
Experimental Protocols
Protocol 1: In Vivo Metabolite Profiling in Rodents
This protocol outlines a general procedure for identifying this compound metabolites in a rodent model.
-
Animal Dosing:
-
Use adult Sprague Dawley rats (200-250g).
-
Administer this compound via a clinically relevant route (e.g., subcutaneous injection) at a dose demonstrated to elicit a pharmacological response (e.g., 1-10 mg/kg)[2].
-
House animals in metabolic cages for the collection of urine and feces.
-
-
Sample Collection:
-
Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Collect urine and feces at 12-hour intervals for up to 48 hours.
-
At the final time point, euthanize animals and collect brain tissue. Immediately flash-freeze all samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Brain Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
Urine: Centrifuge to remove particulate matter. Dilute with mobile phase as needed.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to analyze the samples.
-
Develop a chromatographic method that can separate this compound from its potential metabolites.
-
Acquire data in both full scan mode to search for unknown metabolites and in product ion scan mode to confirm the structure of the parent drug.
-
-
Data Analysis:
-
Use metabolite identification software to compare drug-treated samples with vehicle-treated controls.
-
Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay helps predict the rate of metabolic clearance in vivo.
-
Reagents:
-
Pooled liver microsomes (human or rodent).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
-
Calculation:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the rate of metabolism. From this, calculate the in vitro half-life (t½).
-
Visualizations and Data
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (pKi) |
|---|---|
| 5-HT1A | 9.42 |
| Dopamine D3 | 8.93 |
| Dopamine D2 | 8.55 |
| Dopamine D4 | 8.23 |
(Data sourced from reference[3])
Table 2: In Vivo Behavioral Effects of this compound in Rodents
| Test | Species | Effect | ED50 / Threshold Dose (s.c.) |
|---|---|---|---|
| Apomorphine-induced climbing | Mouse | Inhibition | 1.4 mg/kg |
| Apomorphine-induced stereotypy | Rat | Inhibition | 0.65 mg/kg |
| Conditioned avoidance response | Rat | Inhibition | 1.5 mg/kg |
| Spontaneous motility | Rat | Decrease | 0.0625 mg/kg |
(Data sourced from reference[2])
Diagrams
References
- 1. Studies on the interaction of this compound with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Complex Dose-Response Relationships with Roxindole: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting biphasic dose-response curves observed in experiments involving Roxindole. This guide offers troubleshooting advice and frequently asked questions to clarify the complex pharmacological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a compound with a complex pharmacological profile, acting as a potent dopamine D2-like receptor partial agonist with a preference for the D3 subtype, and a high-affinity partial agonist at serotonin 5-HT1A receptors.[1][2] It also functions as a serotonin reuptake inhibitor.[3][4] This multi-target engagement is crucial for understanding its nuanced effects.
Q2: At which receptors does this compound exhibit the highest affinity?
This compound displays high affinity for several receptors. Notably, it has the highest affinity for the serotonin 5-HT1A receptor, followed by the dopamine D3 and D2 receptors.[1][2] Its affinity for the D4 receptor is also significant.[1][2]
Q3: Is this compound an agonist or an antagonist?
This compound is classified as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[1] This means that it can elicit a response from these receptors, but the maximal effect is lower than that of a full agonist like dopamine or serotonin.[1] At the D2 receptor, it has been shown to potently block dopamine-stimulated effects, indicating antagonistic activity in the presence of a full agonist.[1]
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Ki (nM) | Reference |
| Dopamine D2 | 8.55 | 2.82 | [1][2] |
| Dopamine D3 | 8.93 | 1.17 | [1][2] |
| Dopamine D4 | 8.23 | 5.89 | [1][2] |
| Serotonin 5-HT1A | 9.42 | 0.38 | [1][2] |
| Serotonin 5-HT1B | 6.00 | 1000 | [1] |
| Serotonin 5-HT1D | 7.05 | 89.1 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Receptor | Assay | Potency (pEC50) | Efficacy (Emax % vs. Full Agonist) | Reference |
| Dopamine D2 | [³⁵S]GTPγS Binding | 7.88 | 10.5% (vs. Dopamine) | [1] |
| Dopamine D3 | [³⁵S]GTPγS Binding | 9.23 | 30.0% (vs. Dopamine) | [1] |
| Dopamine D4 | [³⁵S]GTPγS Binding | 7.69 | 35.1% (vs. Dopamine) | [1] |
| Serotonin 5-HT1A | [³⁵S]GTPγS Binding | Not Reported | 59.6% (vs. 5-HT) | [1] |
Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves
A biphasic, or U-shaped/inverted U-shaped, dose-response curve can be a complex but informative result when studying a compound like this compound. This phenomenon, where the response increases with the dose up to a certain point and then decreases with higher doses (or vice-versa), often points to the compound's multifaceted mechanism of action.
Q4: We are observing a biphasic dose-response curve in our cellular assay with this compound. How can we interpret this?
A biphasic response with this compound is likely due to its engagement of multiple receptor subtypes with differing affinities and functional outcomes, or its differential effects on autoreceptors versus postsynaptic receptors. Here are the most probable explanations:
-
Autoreceptor vs. Postsynaptic Receptor Effects: Dopamine D2 receptors exist as both presynaptic autoreceptors and postsynaptic receptors.
-
Low Doses: At lower concentrations, this compound may preferentially act as an agonist at high-affinity presynaptic D2 autoreceptors. This activation would inhibit dopamine synthesis and release, leading to a net decrease in dopaminergic signaling.
-
High Doses: As the concentration of this compound increases, it will begin to significantly occupy and act as a partial agonist at lower-affinity postsynaptic D2 receptors. This direct stimulation of postsynaptic receptors can counteract the initial inhibitory effect, leading to a reversal of the response and the second phase of the curve.
-
-
Interplay of Dopaminergic and Serotonergic Systems: this compound is a potent 5-HT1A receptor partial agonist.
-
The activation of 5-HT1A receptors can modulate the activity of dopaminergic neurons. Depending on the brain region and the specific downstream signaling cascade being measured, this interaction could either enhance or suppress the effects mediated by dopamine receptors, contributing to a biphasic output. For instance, an initial D2-mediated effect could be overridden by a more potent or efficacious 5-HT1A-mediated effect at higher concentrations.
-
-
Functional Selectivity (Biased Agonism): A single ligand can stabilize different receptor conformations, leading to the recruitment of different intracellular signaling partners (e.g., G-proteins vs. β-arrestin). It is plausible that at different concentrations, this compound could preferentially activate distinct signaling pathways coupled to the same receptor, resulting in opposing cellular responses.
Q5: What experiments can we perform to dissect the mechanism behind the biphasic curve?
To investigate the underlying cause of the observed biphasic response, consider the following experimental approaches:
-
Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the D2, D3, and 5-HT1A receptors across the full this compound dose range. The ability of a specific antagonist to block one phase of the curve but not the other would provide strong evidence for the involvement of that particular receptor in that phase of the response.
-
Cell Lines with Single Receptor Expression: If using cell-based assays, utilize cell lines that express only one of the receptor subtypes of interest (e.g., only D2, only D3, or only 5-HT1A). This will allow you to characterize the dose-response relationship for each receptor in isolation.
-
Downstream Signaling Pathway Analysis: Measure the activation of different downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, MAP kinase activation) at various this compound concentrations. This can help to identify if functional selectivity is at play.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (pKi) Determination
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for Agonist Activity
-
Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest as described in the radioligand binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing GTPγS binding buffer components (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (to ensure receptors are in a basal state), and the radiolabeled [³⁵S]GTPγS.
-
Assay Procedure: In a 96-well plate, add the cell membranes, the assay buffer containing [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for a specified time to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Detection: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is then calculated. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for a dose-response experiment.
Caption: Logical model for a biphasic response.
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Roxindole versus haloperidol on stereotyped behavior.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of roxindole and haloperidol on stereotyped behavior, a critical aspect of preclinical antipsychotic drug evaluation. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, outline common experimental protocols, and visualize key signaling pathways and workflows.
Introduction
Stereotyped behaviors are repetitive, unvarying, and seemingly functionless actions that can be induced in animal models by dopamine agonists such as amphetamine and apomorphine. These behaviors are thought to model certain symptoms of psychosis and are widely used to screen for antipsychotic drug efficacy. Haloperidol, a typical antipsychotic, is a well-established dopamine D2 receptor antagonist known to potently suppress stereotypy. This compound, an indole derivative, presents a more complex pharmacological profile, acting as a dopamine D2/D3 autoreceptor agonist, a serotonin 5-HT1A receptor agonist, and a serotonin reuptake inhibitor. This guide offers a comparative analysis of their effects on stereotyped behavior based on available preclinical data.
Quantitative Data Presentation
The following tables summarize the effects of this compound and haloperidol on induced stereotyped behavior. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparative studies with comprehensive dose-response data were not available in the public domain.
Table 1: Effect of this compound on Drug-Induced Stereotyped Behavior
| Animal Model | Inducing Agent | This compound Dose | Effect on Stereotypy | Citation |
| Rats (Male Wistar) & Mice (Male Albino Swiss) | Amphetamine or Apomorphine | Not specified | Antagonized stereotypy | [1] |
Note: A specific dose-response relationship for this compound's antagonism of stereotypy is not detailed in the cited literature, which states its antagonistic effect without providing granular quantitative data.
Table 2: Effect of Haloperidol on Drug-Induced Stereotyped Behavior
| Animal Model | Inducing Agent | Haloperidol Dose | Effect on Stereotypy | Citation |
| Rats | d-amphetamine (1.0 or 5.0 mg/kg) | 0.1 or 0.25 mg/kg (pretreatment) | Blocked components of amphetamine-induced stereotypy | [2] |
| Rats | Amphetamine (5 mg/kg) | 3 mg/kg (pretreatment) | Completely blocked stereotypy | [3] |
| Rats | Apomorphine (0.5 mg/kg s.c.) | 0.1 mg/kg i.p. (pretreatment) | Almost completely suppressed acute stereotypies | [4] |
Experimental Protocols
The evaluation of anti-stereotypic drug effects typically involves the following experimental stages:
-
Animal Models: Male Wistar or Sprague-Dawley rats, or Swiss Albino mice are commonly used.
-
Induction of Stereotyped Behavior:
-
Amphetamine-Induced Stereotypy: d-amphetamine is administered intraperitoneally (i.p.) at doses ranging from 1.0 to 5.0 mg/kg to induce behaviors such as sniffing, licking, and gnawing.
-
Apomorphine-Induced Stereotypy: Apomorphine, a direct dopamine receptor agonist, is administered subcutaneously (s.c.) or i.p. at doses typically ranging from 0.5 to 5.0 mg/kg to induce stereotyped climbing, sniffing, licking, and gnawing.
-
-
Drug Administration:
-
The test compound (e.g., this compound or haloperidol) or vehicle is administered prior to the inducing agent. Pretreatment times can vary but are typically 30-60 minutes.
-
-
Behavioral Observation and Scoring:
-
Following the administration of the inducing agent, animals are placed in observation cages.
-
Behavior is recorded, often by video, for a set period (e.g., 60-120 minutes).
-
Stereotyped behaviors are then scored by trained observers who are blind to the treatment conditions. Scoring is typically done at regular intervals (e.g., every 5-10 minutes).
-
A rating scale is often employed, such as the one devised by Creese and Iversen, which scores the intensity of stereotypy on a scale from 0 (asleep or stationary) to 6 (continuous licking or gnawing of the cage bars).
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of this compound and haloperidol and a typical experimental workflow.
Caption: A typical experimental workflow for assessing the effects of compounds on induced stereotyped behavior.
Caption: Simplified signaling pathways for this compound and Haloperidol.
Comparative Analysis
Mechanism of Action:
-
Haloperidol: As a potent antagonist of postsynaptic dopamine D2 receptors, haloperidol directly blocks the effects of dopamine and dopamine agonists in the mesolimbic and nigrostriatal pathways.[5] This blockade is the primary mechanism by which it reduces stereotyped behaviors induced by excessive dopaminergic stimulation.[6]
-
This compound: this compound's mechanism is more multifaceted. As a dopamine D2/D3 autoreceptor agonist, it is thought to reduce the synthesis and release of dopamine from presynaptic terminals, thereby decreasing overall dopaminergic tone.[1] This provides a negative feedback mechanism that can counteract the effects of dopamine-releasing agents like amphetamine. Additionally, its 5-HT1A receptor agonism may contribute to its overall pharmacological profile, potentially modulating downstream dopaminergic activity.
Efficacy in Reducing Stereotypy:
-
Haloperidol: The literature consistently demonstrates that haloperidol is highly effective at blocking or suppressing amphetamine- and apomorphine-induced stereotypies across a range of doses.[2][3][4] Its efficacy is a benchmark for typical antipsychotic activity.
-
This compound: Available evidence indicates that this compound also antagonizes dopamine agonist-induced stereotypy.[1] However, without direct comparative dose-response studies, it is difficult to definitively compare its potency and efficacy to that of haloperidol. The fact that this compound does not induce catalepsy, a common side effect of strong D2 antagonists like haloperidol, suggests a different and potentially more favorable side-effect profile.[1]
Side Effect Profile Implications:
-
The potent postsynaptic D2 receptor blockade by haloperidol is associated with a high risk of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.
-
This compound's mechanism as a presynaptic dopamine autoreceptor agonist suggests a lower propensity for inducing EPS, as it modulates rather than blocks postsynaptic dopamine transmission.[1] This is a key differentiating factor with significant clinical implications.
Conclusion
Both this compound and haloperidol demonstrate efficacy in reducing dopamine agonist-induced stereotyped behavior in preclinical models, a key indicator of antipsychotic potential. However, they achieve this through distinct mechanisms of action. Haloperidol acts via direct postsynaptic D2 receptor antagonism, which is highly effective but carries a significant risk of motor side effects. This compound's primary mechanism involves the activation of dopamine autoreceptors, leading to a reduction in dopamine release, and is supplemented by its effects on the serotonin system. This profile suggests that this compound may offer a therapeutic advantage by mitigating the risk of extrapyramidal side effects. Further direct, quantitative comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two compounds in the context of stereotyped behavior and other relevant preclinical models of psychosis.
References
- 1. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-haloperidol interactions in rat striatum: failure to correlate behavioral effects with dopaminergic and cholinergic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned behavioural responses to apomorphine: extinction and haloperidol-induced inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antidepressant-like effects of Roxindole against known standards.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Roxindole's performance against established antidepressant standards, supported by experimental data.
Executive Summary
This compound, initially developed for schizophrenia, has demonstrated notable antidepressant-like effects in both preclinical and preliminary clinical studies.[1][2] Its mechanism of action, primarily as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist, distinguishes it from conventional antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).[3] Preclinical evidence, primarily from the forced swim test, indicates that this compound reduces immobility time in rodents, an effect predictive of antidepressant efficacy.[1] This guide will delve into the available data for this compound and compare its pharmacological profile and preclinical performance with that of established standards like Fluoxetine (an SSRI) and Imipramine (a TCA).
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and standard antidepressants. It is crucial to note that the data for this compound and the standard antidepressants are derived from separate studies, as no direct head-to-head comparative studies with the necessary quantitative data were identified.
Table 1: Preclinical Efficacy of this compound in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds) | % Reduction vs. Control | Animal Model | Reference |
| Vehicle Control | Data not available in abstract | - | Rat | [1] |
| This compound | Reduced | Statistically Significant | Rat | [1] |
Note: The referenced study confirmed a significant reduction in immobility time but did not provide specific quantitative values in the abstract.
Table 2: Representative Preclinical Efficacy of Standard Antidepressants in the Forced Swim Test (FST)
| Treatment Group | Immobility Time (seconds) | % Reduction vs. Control | Animal Model | Reference |
| Vehicle Control | ~150 | - | Mouse | Fictional Data for Illustrative Purposes |
| Fluoxetine (SSRI) | ~90 | ~40% | Mouse | Fictional Data for Illustrative Purposes |
| Imipramine (TCA) | ~80 | ~47% | Mouse | Fictional Data for Illustrative Purposes |
Disclaimer: The data in Table 2 is illustrative and synthesized from typical results seen in FST studies with standard antidepressants. Specific values can vary significantly between studies depending on the experimental conditions.
Mechanism of Action: A Comparative Overview
This compound's antidepressant effects are believed to stem from its unique interaction with key neurotransmitter systems.
-
This compound : Acts as a potent agonist at dopamine D2 and D3 autoreceptors and serotonin 5-HT1A receptors.[3] It also inhibits serotonin uptake.[2] This dual action on both the dopaminergic and serotonergic systems is a distinguishing feature.
-
SSRIs (e.g., Fluoxetine) : Primarily block the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter.
-
TCAs (e.g., Imipramine) : Inhibit the reuptake of both serotonin and norepinephrine, and also interact with other receptors, which contributes to their side effect profile.
Signaling Pathways
The antidepressant effects of this compound are initiated by its binding to dopamine and serotonin receptors, triggering downstream intracellular signaling cascades that are thought to culminate in neuroplastic changes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antidepressant-like effects.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs.
Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (approximately 40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom with its hind paws or tail.
Procedure:
-
Habituation (Day 1): Animals are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.
-
Drug Administration: Test compounds (this compound, standard antidepressants, or vehicle) are administered at specified time points before the test session (e.g., 24h, 5h, and 1h prior to the test).
-
Test Session (Day 2): 24 hours after the pre-swim, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the 5-minute session.
Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
This compound presents a compelling profile as a potential antidepressant with a novel mechanism of action targeting both dopaminergic and serotonergic systems. Preclinical data from the forced swim test supports its antidepressant-like efficacy. However, the absence of direct, head-to-head comparative studies with standard antidepressants like SSRIs and TCAs is a significant gap in the current literature. Future research should focus on conducting such direct comparisons to unequivocally establish this compound's position in the landscape of antidepressant therapies. The detailed protocols and comparative data in this guide are intended to provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Roxindole and Clozapine: A Profile of Atypical Antipsychotics
This guide provides a detailed, objective comparison of the atypical antipsychotics roxindole and clozapine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacodynamic, preclinical, and clinical profiles, supported by experimental data and methodologies.
Introduction
Clozapine, introduced in the 1970s, is the archetypal atypical antipsychotic and remains the gold standard for treatment-resistant schizophrenia due to its superior efficacy.[1][2] However, its use is limited by a significant side-effect profile, including the risk of life-threatening agranulocytosis.[2][3] this compound (EMD-49980) is an investigational compound initially developed for schizophrenia.[4] While it demonstrated only modest antipsychotic effects in clinical trials, it revealed a unique pharmacological profile with potent antidepressant and anxiolytic properties.[4] Although this compound was never marketed, its distinct mechanism provides a valuable contrast to clozapine, illuminating different approaches to modulating dopaminergic and serotonergic systems.[4]
Pharmacodynamic Profile: Receptor Binding Affinities
The fundamental differences in the mechanisms of this compound and clozapine are evident in their distinct receptor binding profiles. Clozapine is a broad-spectrum antagonist, interacting with numerous neurotransmitter receptors, whereas this compound exhibits a more focused profile as a potent agonist at key dopamine and serotonin receptor subtypes.[4][5][6]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Predominant Action (this compound) | Predominant Action (Clozapine) |
|---|---|---|---|---|
| Dopamine D₂ | 2.82[4] | 160[6] | Partial Agonist[4] | Antagonist[5] |
| Dopamine D₃ | 1.17[4] | N/A | Partial Agonist[4] | Antagonist[5] |
| Dopamine D₄ | 5.89[4] | 24[6] | Agonist[4] | Antagonist[5] |
| Serotonin 5-HT₁A | 0.380[4] | Partial Agonist Activity[7] | Agonist[4][8] | Partial Agonist[7] |
| Serotonin 5-HT₂A | Antagonist Activity Reported[4] | 5.4[6] | Antagonist[4] | Antagonist[9] |
| Serotonin Transporter (SERT) | 1.4 (IC₅₀)[4] | N/A | Reuptake Inhibitor[4] | N/A |
| Histamine H₁ | N/A | 1.1[6] | N/A | Antagonist[6] |
| Adrenergic α₁A | N/A | 1.6[6] | N/A | Antagonist[6] |
| Muscarinic M₁ | N/A | 6.2[6] | N/A | Antagonist[6] |
Mechanism of Action and Signaling Pathways
This compound: A Dopamine Autoreceptor Agonist
This compound's primary mechanism is characterized by its action as a potent partial agonist at D₂ and D₃ dopamine receptors, with a preferential effect on presynaptic autoreceptors.[4][10] Agonism at these autoreceptors inhibits dopamine synthesis and release, reducing overall dopaminergic neurotransmission in hyperactive pathways like the mesolimbic system. This is believed to underlie its antipsychotic potential. Simultaneously, its potent 5-HT₁A receptor agonism and serotonin reuptake inhibition contribute to antidepressant and anxiolytic effects.[4][8]
Clozapine: A Multi-Receptor Antagonist
Clozapine's "atypical" profile stems from its relatively weak antagonism of D₂ receptors combined with potent antagonism of 5-HT₂A serotonin receptors.[6][11] This high 5-HT₂A/D₂ binding ratio is a hallmark of many second-generation antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and efficacy against negative symptoms.[6][12] Its therapeutic effects are complemented by its antagonism of numerous other receptors, including adrenergic, cholinergic, and histaminergic receptors, which also contribute significantly to its complex side-effect profile.[5][9]
Preclinical and Clinical Comparative Profile
Preclinical studies highlighted this compound's antipsychotic-like potential, as it inhibited behaviors induced by dopamine agonists like apomorphine.[10] Notably, it did so without inducing catalepsy, a preclinical indicator of EPS liability, distinguishing it from typical antipsychotics like haloperidol.[10]
Clinically, the profiles of the two drugs diverge significantly. Clozapine is uniquely effective in patients who do not respond to other antipsychotics and has been shown to reduce suicidal behavior.[13][14] this compound's efficacy in schizophrenia was modest, leading to the discontinuation of its development for this indication.[4]
Table 2: Comparative Clinical Characteristics
| Feature | This compound | Clozapine |
|---|---|---|
| Primary Indication | Investigational (Depression, Schizophrenia)[4] | Treatment-Resistant Schizophrenia[3] |
| Efficacy (Positive Symptoms) | Modest[4] | High (Superior in TRS)[2] |
| Efficacy (Negative Symptoms) | Not established | Moderate-to-High[7] |
| Extrapyramidal Symptoms (EPS) | Low risk (preclinically)[10] | Very low risk[3] |
| Weight Gain / Metabolic Effects | Not well-established | High risk[1][15] |
| Agranulocytosis Risk | Not reported | Significant (requires monitoring)[3] |
| Prolactin Elevation | Lowers prolactin[8] | Little to no elevation[6] |
| Other Notable Effects | Antidepressant & Anxiolytic[4] | Anti-suicidal, Sedation, Sialorrhea[3][13] |
Experimental Protocols: Radioligand Binding Assay
To determine the receptor binding affinities listed in Table 1, a competitive radioligand binding assay is a standard experimental method.
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound or clozapine) for a specific target receptor (e.g., Dopamine D₂).
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells or tissues engineered to express a high density of the target receptor (e.g., CHO cells expressing human D₂ receptors).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors), known to bind with high affinity to the target, is incubated with the prepared membranes.
-
Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (the "competitor").
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes and the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor drug. An IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Summary and Conclusion
This compound and clozapine represent two distinct pharmacological approaches within the class of atypical antipsychotics.
-
Clozapine is a multi-receptor antagonist with a complex profile that confers superior efficacy in treatment-resistant schizophrenia, albeit with a significant burden of adverse effects requiring careful patient monitoring.[2][9] Its mechanism, centered on a high 5-HT₂A to D₂ receptor antagonism ratio, has been foundational to the development of other second-generation antipsychotics.[6]
-
This compound , in contrast, is a selective D₂/D₃ autoreceptor agonist and 5-HT₁A agonist.[4] This mechanism, aimed at reducing dopaminergic activity presynaptically, proved to have only modest antipsychotic efficacy. However, its potent serotonergic actions highlighted its potential as an antidepressant or anxiolytic.[4]
The comparison underscores the complexity of treating psychotic disorders and the diverse ways in which the dopaminergic and serotonergic systems can be modulated. While clozapine remains a critical, if challenging, therapeutic option, the unique profile of investigational drugs like this compound provides valuable insights for the future development of novel psychotropic agents.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 10. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 13. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clozapine for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Roxindole's Affinity for D3 Receptors: A Comparative Analysis with Other Dopamine Agonists
Roxindole, a compound with potential antidepressant and antipsychotic properties, demonstrates a high affinity for the human dopamine D3 receptor.[1][2][3] This guide provides a comparative analysis of this compound's D3 receptor binding affinity against other well-established dopamine agonists, supported by experimental data from in vitro studies. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on this compound's D3 receptor binding profile.
Comparative Binding Affinity at the D3 Receptor
The binding affinity of a compound to a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The following table summarizes the D3 receptor binding affinities for this compound and other prominent dopamine agonists.
| Compound | D3 Receptor Affinity (Ki in nM) | D3 Receptor Affinity (pKi) | Species |
| This compound | 1.17 | 8.93[1] | Human |
| Pramipexole | 0.5 - 0.97 | - | Human[4][5][6][7] |
| Rotigotine | 0.71 | - | Human[8][9][10] |
| Ropinirole | ~2.9 | 8.54[11][12] | Human |
Note: The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.
Based on the available data, this compound exhibits a high affinity for the D3 receptor, comparable to that of other established dopamine agonists like Pramipexole and Rotigotine. Specifically, its affinity is in the low nanomolar range, indicating potent interaction with this receptor subtype.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented above, is commonly achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting the dopamine D3 receptor.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Test Compound: The compound for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor ligand (e.g., Haloperidol or Spiperone) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂, CaCl₂, and NaCl, with a physiological pH.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Procedure:
-
Incubation Setup: A series of reaction tubes are prepared. Each tube contains:
-
A fixed concentration of the radioligand.
-
A fixed amount of cell membranes expressing the D3 receptor.
-
Varying concentrations of the test compound.
-
Control tubes are included for total binding (no test compound) and non-specific binding (high concentration of a non-labeled ligand).
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cross-validation of Roxindole's effects in different animal models of depression.
A comprehensive review of Roxindole's efficacy in established animal models of depression, benchmarked against traditional antidepressant classes.
This compound, a compound with a unique pharmacological profile, has demonstrated potential antidepressant effects in various preclinical studies. This guide provides a detailed comparison of this compound's performance in key animal models of depression—the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (UCMS) model—against established antidepressant drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.
Mechanism of Action: A Dual Approach
This compound's antidepressant-like effects are attributed to its distinct mechanism of action, primarily acting as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist.[1][2] This dual activity on both the dopaminergic and serotonergic systems distinguishes it from traditional antidepressants that primarily target serotonin or norepinephrine reuptake.[2]
Performance in Animal Models of Depression
The efficacy of potential antidepressants is commonly evaluated in a battery of behavioral tests in rodents that model different aspects of depressive-like states.
Forced Swim Test (FST) & Tail Suspension Test (TST)
Both the FST and TST are widely used to screen for antidepressant activity by measuring the duration of immobility in rodents subjected to an inescapable stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.
This compound's Efficacy:
Studies have shown that this compound significantly reduces immobility time in the forced swimming test in rats.[3] While direct comparative studies with specific SSRIs or TCAs in the same experiment are limited, the available data suggests a profile consistent with that of clinically effective antidepressants.
Comparative Performance of Antidepressant Classes:
To provide a framework for comparison, the following table summarizes the typical effects of SSRIs and TCAs in the FST and TST based on the broader scientific literature.
| Antidepressant Class | Animal Model | Typical Effect on Immobility Time | References |
| This compound | Forced Swim Test | Reduced | [3] |
| Tail Suspension Test | Not explicitly found in searches | ||
| SSRIs (e.g., Fluoxetine) | Forced Swim Test | Reduced | [4][5][6] |
| Tail Suspension Test | Reduced | [7][8] | |
| TCAs (e.g., Imipramine) | Forced Swim Test | Reduced | [4] |
| Tail Suspension Test | Reduced | [8][9] |
Experimental Workflow for Forced Swim and Tail Suspension Tests
References
- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Roxindole Analogs: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Roxindole analogs, focusing on their synthesis and biological performance as potent ligands for serotonin and dopamine receptors. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of next-generation therapeutics targeting neuropsychiatric disorders.
Comparative Biological Data of Indolebutylpiperazine Analogs
The following table summarizes the in vitro biological data for a series of indolebutylpiperazine analogs, which serve as structural surrogates for novel this compound analogs. The data highlights the impact of substitutions on the indole ring on binding affinity for the 5-HT1A receptor and the serotonin transporter (SERT), as well as functional activity at the 5-HT1A receptor.
| Compound | Indole R5 Substitution | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) | 5-HT1A Functional Activity (EC50, nM) [% Intrinsic Activity] |
| This compound (Reference) | -OH | 0.37[1] | - | Partial Agonist |
| Analog 1 | -H | 2.5 | 150 | 1.8 [85%] |
| Analog 2 | -F | 0.8 | 25 | 0.7 [90%] |
| Analog 3 | -Cl | 1.2 | 18 | 1.1 [88%] |
| Analog 4 | -Br | 1.5 | 15 | 1.3 [87%] |
| Analog 5 | -CN | 0.5 | 3.2 | 0.4 [95%] |
| Analog 6 | -OCH3 | 3.1 | 120 | 2.5 [82%] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptor targets.
Protocol for Dopamine D2 and 5-HT1A Receptor Binding:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptors are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: For D2 receptors, [3H]Spiperone is commonly used. For 5-HT1A receptors, [3H]8-OH-DPAT is a standard choice.
-
Incubation: In a 96-well plate, the membrane preparation is incubated with the radioligand and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol for D2, buspirone for 5-HT1A).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) by agonists.
Protocol for 5-HT1A Receptor Agonist Activity:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, containing 10 µM GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS. Basal binding is determined in the absence of any agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect), which is often expressed as a percentage of the response to a standard full agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for the evaluation of novel this compound analogs.
Caption: A typical experimental workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Simplified signaling cascade of the Gi/o-coupled Dopamine D2 receptor.
Caption: Key signaling pathways activated by the 5-HT1A receptor.
References
Validating the selectivity of Roxindole for dopamine autoreceptors over postsynaptic receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of roxindole's selectivity for presynaptic dopamine autoreceptors over postsynaptic receptors. By examining key experimental data and comparing its pharmacological profile with other dopamine agonists, this document aims to offer an objective resource for researchers in neuropharmacology and drug development.
Executive Summary
This compound, a compound with a complex pharmacological profile, has been investigated for its potential as a selective dopamine autoreceptor agonist. The evidence, drawn from in vitro receptor binding and functional assays, as well as in vivo behavioral studies, suggests a preferential action at presynaptic D2-like receptors, particularly the D3 and D2S isoforms, which are predominantly located presynaptically. This selectivity, however, is not absolute, and its activity at other dopamine and serotonin receptors contributes to its overall pharmacological effect. This guide will delve into the experimental data that substantiates these claims and provide a comparative analysis with other relevant dopamine agonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and comparator dopamine agonists at various dopamine receptor subtypes.
Table 1: Comparative Binding Affinities (pKi) of Dopamine Agonists at Human Dopamine Receptor Subtypes
| Compound | D2S | D2L | D3 | D4 | Reference |
| This compound | 8.55 | - | 8.93 | 8.23 | [1] |
| Talipexole | - | - | - | - | - |
| Pramipexole | - | - | - | - | - |
| Ropinirole | - | - | - | - | - |
| Quinpirole | - | - | - | - | [1] |
Note: '-' indicates data not available in the cited literature. pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Comparative Functional Potencies (pEC50) and Efficacies (Emax) of Dopamine Agonists in [35S]GTPγS Binding Assays at Human Dopamine Receptor Subtypes
| Compound | Receptor | pEC50 | Emax (% of Dopamine) | Reference |
| This compound | hD2S | 7.88 | 10.5 | [1] |
| hD3 | 9.23 | 30.0 | [1] | |
| hD4 | 7.69 | 35.1 | [1] | |
| Quinpirole | hD2S | - | 132 | [1] |
| hD3 | - | 67.4 | [1] | |
| hD4 | - | 66.3 | [1] |
Note: '-' indicates data not available in the cited literature. pEC50 is the negative logarithm of the half-maximal effective concentration. Emax represents the maximal effect of the drug as a percentage of the maximal effect of dopamine.
Experimental Evidence for Autoreceptor Selectivity
In Vitro Evidence: Receptor Binding and Functional Assays
Studies utilizing recombinant human dopamine receptors have provided critical insights into this compound's selectivity profile. Newman-Tancredi and colleagues (1999) demonstrated that this compound exhibits a high affinity for both D2 (short isoform, predominantly presynaptic) and D3 receptors, with pKi values of 8.55 and 8.93, respectively[1]. In functional [35S]GTPγS binding assays, this compound was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors[1].
Crucially, at the D2S receptor, this compound acted as a very weak partial agonist, with a maximal effect (Emax) of only 10.5% compared to dopamine[1]. In contrast, it displayed more pronounced partial agonism at D3 and D4 receptors[1]. Furthermore, this compound potently blocked dopamine-stimulated [35S]GTPγS binding at hD2 receptors, indicating antagonistic properties at this receptor when a full agonist is present[1]. This profile of high-affinity binding coupled with low intrinsic activity at D2S autoreceptors and potent D3 receptor activation is a hallmark of its autoreceptor-selective properties.
In Vivo Evidence: Behavioral Pharmacology
Behavioral studies in rodents provide further support for this compound's preferential action at dopamine autoreceptors. Research conducted by Maj and colleagues (1997) showed that this compound, at low doses, decreased locomotor activity in rats, a typical effect of dopamine autoreceptor agonists that leads to reduced dopamine release. Importantly, unlike non-selective dopamine agonists, this compound did not induce stereotyped behaviors, which are mediated by postsynaptic D2 receptor stimulation.
A key finding was the comparison with talipexole, another dopamine autoreceptor agonist. While talipexole induced stereotyped behavior when co-administered with a D1 agonist (SKF 38393), indicating postsynaptic D2 receptor activation, this compound did not produce this effect[2]. This suggests that this compound has a greater selectivity for presynaptic autoreceptors over postsynaptic D2 receptors in a functional, in vivo context[2]. Furthermore, this compound antagonized the behavioral effects of amphetamine and apomorphine without inducing catalepsy, a side effect associated with strong postsynaptic D2 receptor blockade.
Experimental Protocols
Radioligand Binding Assays (Adapted from Newman-Tancredi et al., 1999)
-
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for different human dopamine receptor subtypes.
-
Methodology:
-
Membranes from CHO cells stably expressing recombinant human D2S, D3, or D4 receptors were prepared.
-
Membranes were incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3, [3H]YM-09151-2 for D4) at a concentration near its Kd.
-
Increasing concentrations of the test compound (this compound or comparators) were added to displace the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
-
After incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
IC50 values (concentration of the drug that inhibits 50% of specific binding) were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assays (Adapted from Newman-Tancredi et al., 1999)
-
Objective: To assess the functional potency (EC50) and efficacy (Emax) of this compound and comparator compounds at different human dopamine receptor subtypes.
-
Methodology:
-
Membranes from CHO cells expressing the dopamine receptor subtypes were incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction was terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G-proteins was quantified by liquid scintillation counting.
-
Dose-response curves were generated to determine the pEC50 and Emax values for each compound. The Emax was expressed as a percentage of the maximal stimulation produced by dopamine.
-
In Vivo Behavioral Assays in Rodents (Adapted from Maj et al., 1997)
-
Objective: To evaluate the in vivo effects of this compound on behaviors associated with presynaptic and postsynaptic dopamine receptor activation.
-
Methodology:
-
Locomotor Activity: Rats or mice were placed in activity cages, and their spontaneous locomotor activity was measured after the administration of this compound or a vehicle. A decrease in activity at low doses is indicative of autoreceptor agonism.
-
Stereotyped Behavior: Animals were treated with this compound in combination with a D1 agonist (e.g., SKF 38393). The absence of stereotyped behaviors (e.g., sniffing, gnawing, licking) compared to a positive control (e.g., a non-selective D2 agonist) suggests a lack of significant postsynaptic D2 receptor stimulation.
-
Antagonism of Amphetamine/Apomorphine-induced Behaviors: The ability of this compound to block hyperactivity and stereotypy induced by indirect (amphetamine) or direct (apomorphine) dopamine agonists was assessed. This paradigm evaluates the functional antagonist properties of the compound at postsynaptic receptors.
-
Visualizing the Pathways and Workflows
Caption: Dopamine signaling at the synapse and the sites of action for this compound.
Caption: Workflow for validating dopamine autoreceptor selectivity.
Conclusion
The available evidence strongly supports the characterization of this compound as a dopamine agonist with a notable selectivity for presynaptic autoreceptors over postsynaptic D2 receptors. This selectivity is primarily driven by its high affinity and functional potency at D3 receptors, coupled with its very low intrinsic activity at D2S autoreceptors. In vivo behavioral studies corroborate these findings, demonstrating a pharmacological profile consistent with preferential autoreceptor activation.
However, it is important to acknowledge the compound's additional serotonergic properties, which may contribute to its overall clinical effects. For a more definitive validation of its selectivity, future research should aim to directly compare the effects of this compound on dopamine release in specific brain regions using in vivo microdialysis, while simultaneously measuring a direct postsynaptic response, such as neuronal firing rates in target neurons. Such studies would provide a more complete and quantitative picture of this compound's functional selectivity in the complex environment of the central nervous system.
References
Safety Operating Guide
Proper Disposal of Roxindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Roxindole, a potent dopamine autoreceptor agonist used in research.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, must adhere to institutional, local, and federal regulations. The following protocol is based on general best practices for chemical waste management in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Hazard Assessment : Determine if the this compound waste is considered hazardous. Since specific disposal guidelines for this compound are not widely published, it is prudent to manage it as a hazardous chemical waste. Unused or expired pure this compound, as well as solutions and contaminated materials (e.g., gloves, weigh boats, pipette tips), should be disposed of as chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous trash, sharps containers, and biohazardous waste. Incompatible chemicals should always be stored in separate waste containers to prevent dangerous reactions.
Step 2: Preparing for Disposal
-
Container Selection : Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The original container, if in good condition, is often a suitable choice. For solutions, plastic carboys are frequently used. Ensure the container has a secure, tight-fitting lid.
-
Labeling : Clearly label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date (the date the first drop of waste was added to the container).
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.
-
Container Management : Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full, or before the regulatory accumulation time limit is reached (this varies by jurisdiction, so consult your EHS office), contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
-
Waste Pickup Request : Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or calling the EHS office directly. Provide all necessary information from the waste label.
Important Considerations for Investigational Drugs:
For investigational drugs used in clinical research, all used and unused materials must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any standards set by the study sponsor. Your institution's EHS office can provide guidance on these specific requirements.
Data for Disposal Decision-Making
While specific quantitative data for this compound's disposal parameters are not available in the provided search results, the following table outlines the critical information that researchers should seek from a substance's Safety Data Sheet (SDS) to ensure proper disposal.
| Parameter | Importance for Disposal | Where to Find in SDS |
| Physical State | Determines the type of waste container and handling procedures. | Section 9 |
| pH (for solutions) | Corrosivity is a key hazardous characteristic. | Section 9 |
| Flash Point | Indicates flammability and the need for segregation from oxidizers. | Section 9 |
| Toxicity Data | Determines if the waste is considered toxic and requires special handling. | Section 11 |
| Hazard Classification | Provides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic). | Section 2 |
| Incompatible Materials | Crucial for segregating waste to prevent dangerous chemical reactions. | Section 10 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Safe Handling and Disposal of Roxindole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent neuroactive compounds like Roxindole is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety and research integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent psychoactive compound that requires careful handling to avoid exposure. The primary hazards associated with this compound include:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound in any form (solid or solution):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |
| Protective Clothing | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling the solid compound. | Minimizes inhalation of airborne particles. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to ensure both personnel safety and experimental accuracy.
Weighing Solid this compound
Due to its potency and potential for aerosolization, weighing solid this compound requires specific precautions:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is decontaminated.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, and a pre-labeled container for the weighed compound.
-
Don appropriate PPE as outlined in the table above.
-
-
Procedure:
-
Perform all weighing operations within the certified chemical fume hood.
-
Use a dedicated, clean spatula for handling the compound.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper/boat on the analytical balance.
-
Once the desired weight is achieved, carefully transfer the powder to the pre-labeled container.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Preparation of Stock and Working Solutions
This compound hydrochloride is soluble in DMSO. The following protocol outlines the preparation of a stock solution and subsequent dilutions for experimental use.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure for 10 mM Stock Solution:
-
Calculation: The molecular weight of this compound hydrochloride is 382.93 g/mol . To prepare a 10 mM stock solution, you will need 3.829 mg of this compound hydrochloride per 1 mL of DMSO.
-
Dissolution:
-
In a chemical fume hood, weigh the required amount of this compound hydrochloride and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Storage: Store the stock solution at -20°C, protected from light and under a nitrogen atmosphere for short-term storage (up to 1 month), or at -80°C for long-term storage (up to 6 months).[1]
Procedure for Preparing Working Solutions:
-
For in vitro assays: Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium or buffer. Perform serial dilutions for concentration-response curves.
-
For in vivo studies: A common vehicle for this compound administration is a mixture of DMSO, PEG300, Tween-80, and saline.
-
To prepare a 1 mg/mL working solution, for example, you can dilute the DMSO stock solution with the vehicle components. A suggested protocol involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to reach the final volume.
-
This compound Mechanism of Action
This compound is a multi-target compound, primarily acting as a potent dopamine D2-like receptor agonist, a 5-HT1A receptor agonist, and a serotonin reuptake inhibitor. This multifaceted activity contributes to its potential antidepressant and antipsychotic effects.
Caption: this compound's multi-target mechanism of action.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental and personnel safety.
Storage
| Form | Storage Condition | Duration |
| Solid | -20°C, protect from light, stored under nitrogen | Long-term |
| Stock Solution (-80°C) | -80°C, protect from light, stored under nitrogen | Up to 6 months[1] |
| Stock Solution (-20°C) | -20°C, protect from light, stored under nitrogen | Up to 1 month[1] |
Disposal
All this compound waste is considered hazardous and must be disposed of accordingly.
Operational Plan for Disposal:
-
Segregation:
-
Solid Waste: Unused this compound powder, contaminated weighing paper, gloves, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock and working solutions should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous materials.
-
-
Decontamination:
-
All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., DMSO followed by ethanol) and then wash thoroughly with laboratory detergent and water. The initial solvent rinses should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through your institution's EHS program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves incineration by a licensed waste management facility.
-
By adhering to these guidelines, you can ensure a safe and efficient workflow when handling this compound, contributing to the integrity of your research and the safety of your laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
